Lenalidomide 4'-alkyl-C5-azide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H22N6O3 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3-[7-(5-azidopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26) |
InChI-Schlüssel |
SDPGTOOVIBSDST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Lenalidomide 4'-alkyl-C5-azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Lenalidomide (B1683929) 4'-alkyl-C5-azide, a functionalized derivative of the immunomodulatory drug lenalidomide. Designed for proteolysis-targeting chimera (PROTAC) development, this molecule incorporates a terminal azide (B81097) group, enabling its conjugation to target protein ligands via click chemistry. While direct studies on this specific azide derivative are emerging, its core mechanism is predicated on the well-established biology of lenalidomide. This guide will delve into the foundational mechanism of lenalidomide and its chemical biology probes to provide a comprehensive understanding of its 4'-alkyl-C5-azide counterpart.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] CRBN, a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase (CRL4), is the direct target of lenalidomide.[2] The binding of lenalidomide to CRBN allosterically alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.[3]
The 4'-alkyl-C5-azide modification on the isoindolinone ring is designed to serve as a chemical handle for conjugation without disrupting the core interaction with CRBN, which primarily involves the glutarimide (B196013) ring. Therefore, Lenalidomide 4'-alkyl-C5-azide is expected to retain the fundamental mechanism of action of the parent compound.
Key Molecular Events:
-
Binding to Cereblon (CRBN): Lenalidomide binds to a specific pocket in the thalidomide-binding domain of CRBN.[4][5]
-
Formation of a Ternary Complex: The lenalidomide-CRBN complex creates a novel protein interaction surface that recruits specific neosubstrate proteins.
-
Ubiquitination of Neosubstrates: The recruited neosubstrates are polyubiquitinated by the CRL4CRBN E3 ligase complex.
-
Proteasomal Degradation: The polyubiquitinated proteins are recognized and degraded by the 26S proteasome.
This targeted protein degradation leads to the diverse downstream biological effects of lenalidomide, including anti-proliferative, anti-angiogenic, and immunomodulatory activities.[6][7]
Known and Novel Cellular Targets
Through the use of chemical biology probes like photo-lenalidomide (pLen), which features a photo-affinity label and an enrichment handle, researchers have identified key cellular targets of lenalidomide.[2][4][8] These findings provide a strong basis for understanding the potential targets of this compound.
Established Neosubstrates:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are primary targets of lenalidomide in multiple myeloma cells.[3] Their degradation is crucial for the anti-myeloma and immunomodulatory effects of the drug.[3]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is another key event, particularly relevant in the context of myelodysplastic syndromes with del(5q).
Novel Identified Targets:
-
Eukaryotic Translation Initiation Factor 3 Subunit i (eIF3i): Chemical proteomics studies using photo-lenalidomide have identified eIF3i as a novel target that forms a complex with CRBN in the presence of lenalidomide.[2][4] Interestingly, eIF3i is not degraded but is recruited to the complex, suggesting a broader range of CRBN ligand-induced activities beyond protein degradation.[4][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on lenalidomide and its photo-affinity probe, photo-lenalidomide (pLen). This data provides insights into the potency and target engagement of these molecules.
| Compound | Cell Line | Assay | Value | Reference |
| Lenalidomide | MM.1S | IKZF1/IKZF3 Degradation | Effective at 10 µM | [4] |
| Photo-lenalidomide | MM.1S | IKZF1/IKZF3 Degradation | Comparable to Lenalidomide at 10 µM | [4] |
| Lenalidomide | Jurkat | IL-2 Expression | ~3-fold increase | [9] |
| Photo-lenalidomide | Jurkat | IL-2 Expression | ~3-fold increase | [9] |
| Lenalidomide | MM.1S | IRF4 mRNA Suppression | Dose-dependent | [4] |
| Photo-lenalidomide | MM.1S | IRF4 mRNA Suppression | Equivalent to Lenalidomide | [4] |
| Lenalidomide | RAW264.7 | TNF-α Suppression | Significant decrease | [4] |
| Photo-lenalidomide | RAW264.7 | TNF-α Suppression | Significant decrease | [4] |
| Target Protein | Cell Line | Enrichment Ratio (pLen/competition) | Reference |
| CRBN | MM.1S | 8.01 | [5] |
| IKZF1 | MM.1S | 6.86 | [5] |
Experimental Protocols
The investigation of this compound's mechanism of action would employ methodologies similar to those used for studying photo-lenalidomide.
Target Identification using Chemical Proteomics
This protocol outlines a typical workflow for identifying cellular targets of a functionalized lenalidomide probe.
-
Cell Treatment: Treat cells (e.g., MM.1S) with the lenalidomide-azide probe. Include a control group with co-treatment of excess unmodified lenalidomide to identify specific binders.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Click Chemistry: Conjugate a reporter tag (e.g., biotin-alkyne) to the azide-labeled proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged protein complexes.
-
On-bead Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the resulting peptides using quantitative mass spectrometry (e.g., TMT-based proteomics) to identify and quantify the enriched proteins.
-
Data Analysis: Identify specific targets by comparing the enrichment in the probe-treated sample versus the competition control.
Validation of Target Engagement and Degradation
-
Western Blotting: Treat cells with this compound and analyze the protein levels of putative targets (e.g., IKZF1, IKZF3) over time and at different concentrations to confirm degradation.
-
Co-immunoprecipitation: To confirm the formation of a ternary complex (Probe-CRBN-Target), perform co-immunoprecipitation experiments using antibodies against CRBN or the target protein, followed by western blotting for the other components.
-
Ubiquitination Assays: To confirm that the degradation is ubiquitin-dependent, perform in-cell ubiquitination assays. This can involve immunoprecipitating the target protein and probing with an anti-ubiquitin antibody.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Target Identification
Caption: Chemical proteomics workflow for target identification.
Logical Relationship of Molecular Interactions
Caption: Logical flow of lenalidomide-induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. biorxiv.org [biorxiv.org]
A Technical Guide to Lenalidomide 4'-Alkyl-C5-Azide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Lenalidomide (B1683929) in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The immunomodulatory drug (IMiD) lenalidomide is a cornerstone of PROTAC design, serving as a high-affinity ligand for the Cereblon (CRBN) E3 ligase complex.
This guide focuses on a critical reagent for the streamlined synthesis of lenalidomide-based PROTACs: Lenalidomide 4'-alkyl-C5-azide . This pre-functionalized building block incorporates the CRBN-recruiting lenalidomide core and a five-carbon alkyl linker terminating in a highly versatile azide (B81097) group. The azide functionality is ideal for coupling to a POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and efficient "click chemistry" reaction. This approach facilitates the rapid assembly of PROTAC libraries, which is essential for optimizing linker length and composition to achieve potent and selective protein degradation.
Mechanism of Action: The PROTAC-CRBN Pathway
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.
Figure 1. PROTAC-mediated protein degradation pathway.
Quantitative Data: Degradation Efficacy of Lenalidomide-Azide Derived PROTACs
A key advantage of using pre-functionalized building blocks like this compound is the ability to rapidly generate and screen a library of PROTACs to identify potent degraders. The primary metrics for evaluating a PROTAC's efficacy are its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
In a foundational study by Liu H, et al., an IMiD-based azide library, including lenalidomide with various linkers, was constructed to synthesize PROTACs targeting the oncogenic proteins BCR-ABL and BET (Bromodomain and Extra-Terminal domain) proteins.[1] While the specific DC50 and Dmax values for the C5-linker variant are not explicitly detailed in the primary publication, the study demonstrated that the resulting PROTACs exhibited potent degradation activity, comparable to or even exceeding that of previously reported degraders.[1]
For the purpose of this guide, the following tables present representative data for potent lenalidomide-based PROTACs targeting BRD4 and BCR-ABL, illustrating the typical efficacy achievable with this class of degraders.
Table 1: Representative Degradation Potency of Lenalidomide-Based BET-Targeting PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 21 | BRD4 | THP-1 | <100 | >90 | [2] |
| A1874 | BRD4 | MV4-11 | 0.25 | >95 | [3] |
| dBET1 | BRD4 | MDA-MB-231 | ~20 | >90 | [4] |
Table 2: Representative Degradation Potency of Lenalidomide-Based BCR-ABL-Targeting PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | [2] |
| SIAIS178 | BCR-ABL | K562 | 8.5 | >90 | [5] |
| PROTAC 1 | BCR-ABL | K562 | <1000 | >80 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click chemistry" step to conjugate this compound with an alkyne-functionalized POI ligand.
Figure 2. Experimental workflow for PROTAC synthesis.
Materials:
-
This compound
-
Alkyne-modified POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents (e.g., DMF, t-BuOH, degassed water)
-
Nitrogen or Argon gas
-
Reaction vessel
Methodology:
-
Preparation: In a reaction vessel, dissolve the alkyne-modified POI ligand (1.0 equivalent) and this compound (1.05-1.1 equivalents) in a suitable solvent system (e.g., a mixture of DMF and water, or t-BuOH and water).
-
Degassing: To remove dissolved oxygen which can oxidize the active Cu(I) catalyst, thoroughly degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Catalyst Addition:
-
Add a freshly prepared solution of sodium ascorbate (0.2-1.0 equivalent) to the reaction mixture. This reduces the Cu(II) to the active Cu(I) state.
-
Add the copper(II) sulfate solution (0.1-0.2 equivalent). For sensitive biomolecules, a copper-chelating ligand like THPTA or TBTA can be pre-mixed with the CuSO₄ to protect the reactants and accelerate the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate (B1210297) and wash with water or brine. This step removes the copper catalyst and other water-soluble reagents.
-
Purification: Purify the crude final PROTAC molecule by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure product.
-
Characterization: Confirm the structure and purity (>95%) of the final PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Quantitative Western Blotting for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a newly synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., K562 for BCR-ABL, MV4-11 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against target protein and a housekeeping protein like GAPDH or β-actin)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Plating: Seed cells at a desired density in 6-well plates and allow them to adhere or acclimate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, incubate on ice, and then scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the curve using non-linear regression to determine the DC50 and Dmax values.
-
Conclusion
This compound is a highly valuable chemical tool that streamlines the development of potent, CRBN-recruiting PROTACs. Its azide handle allows for the use of efficient and modular "click chemistry" to rapidly synthesize diverse PROTAC libraries. By enabling the systematic variation of linkers and POI ligands, this building block accelerates the discovery of degraders with optimal potency and selectivity, paving the way for new therapeutic strategies in oncology and beyond. The detailed protocols and representative data provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful technology for targeted protein degradation.
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lenalidomide 4'-alkyl-C5-azide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) 4'-alkyl-C5-azide is a functionalized derivative of lenalidomide, a potent immunomodulatory agent. This specialized molecule serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. As a bifunctional molecule, a PROTAC consists of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, linked together by a chemical linker. Lenalidomide 4'-alkyl-C5-azide provides the E3 ligase-recruiting component, specifically engaging the Cereblon (CRBN) E3 ubiquitin ligase. The appended 4'-alkyl-C5-azide chain offers a versatile handle for the straightforward conjugation to a target protein ligand via "click chemistry," enabling the rapid assembly of novel PROTACs for targeted protein degradation.
Core Concepts: Mechanism of Action
Lenalidomide and its derivatives function as "molecular glues," inducing the proximity of the CRBN E3 ligase to specific proteins that are not its natural substrates, leading to their ubiquitination and subsequent degradation by the proteasome. In its native therapeutic context, lenalidomide promotes the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[1][2][3]
PROTACs constructed with this compound harness this intrinsic activity. The lenalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy to address proteins that have been traditionally considered "undruggable."
Physicochemical Properties
While specific experimental data for this compound is not extensively published, the general properties can be inferred from its constituent parts. The lenalidomide core provides the binding affinity for CRBN, while the alkyl-C5-azide linker contributes to the molecule's overall length, flexibility, and reactivity for conjugation.
| Property | Description |
| E3 Ligase Ligand | Lenalidomide |
| Recruited E3 Ligase | Cereblon (CRBN) |
| Linker | 4'-alkyl-C5 |
| Reactive Group | Azide (B81097) (-N3) |
| Intended Conjugation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Quantitative Data: Binding Affinity and Degradation Efficiency
The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). While specific DC50 and Dmax values for PROTACs synthesized using this compound are proprietary to the developing entities, the following table provides illustrative data for other lenalidomide-based PROTACs targeting various proteins to demonstrate the potential potency.
| PROTAC Target | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | PEG/Alkyl | HeLa | <1 | >95 |
| BTK | PEG | MOLM-14 | 1.8 | >90 |
| RIPK2 | Alkyl | THP-1 | 5.3 | ~90 |
Note: This table is a compilation of representative data from various sources for illustrative purposes and does not represent data from PROTACs synthesized with the exact 4'-alkyl-C5-azide linker.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general approach can be inferred from the synthesis of similar lenalidomide derivatives.[4][5] The synthesis would likely involve the alkylation of the 4-amino group of lenalidomide with a bifunctional linker containing a leaving group (e.g., bromide or tosylate) on one end and a protected azide or a group that can be converted to an azide on the other.
Generalized Synthetic Scheme:
-
Protection of Lenalidomide: The glutarimide (B196013) nitrogen of lenalidomide may require protection to prevent side reactions.
-
Alkylation: The protected lenalidomide is reacted with a C5 linker containing a good leaving group (e.g., 1-bromo-5-azidopentane) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an appropriate solvent (e.g., dimethylformamide - DMF).
-
Deprotection: The protecting group on the glutarimide nitrogen is removed to yield the final product.
-
Purification: The crude product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC.
PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the general steps for conjugating this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/water)
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and the alkyne-functionalized target protein ligand in the chosen solvent.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water. In another vial, prepare a solution of CuSO4 and the copper-chelating ligand in degassed water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/ligand solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-12 hours.
-
Purification: Upon completion, the PROTAC is purified from the reaction mixture using preparative reverse-phase HPLC.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to a vehicle-treated control. The DC50 and Dmax values can then be determined by plotting the percentage of degradation against the PROTAC concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action of a PROTAC synthesized with this compound.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: Downstream signaling effects of IKZF1/3 degradation by a lenalidomide-based molecule.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its design allows for the reliable recruitment of the CRBN E3 ligase and offers a convenient method for conjugation to a wide array of target protein ligands. While further public data on the specific performance of this molecule is needed, the principles of its application are well-established within the field of targeted protein degradation. This guide provides a foundational understanding for researchers and drug developers looking to leverage this technology for the creation of novel therapeutics.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Functionalized Lenalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a potent immunomodulatory agent, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, has opened new avenues for targeted protein degradation. This has spurred significant interest in the development of functionalized lenalidomide derivatives, not only as standalone therapeutic agents with improved efficacy and selectivity but also as crucial components of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these derivatives. It includes detailed experimental protocols for key synthetic and analytical procedures, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to aid researchers in this dynamic field of drug discovery.
Introduction to Lenalidomide and its Mechanism of Action
Lenalidomide is a thalidomide (B1683933) analog with a superior safety and efficacy profile.[1] It exerts its therapeutic effects through a multifaceted mechanism that includes anti-angiogenic, anti-proliferative, and immunomodulatory activities.[1] A pivotal discovery in understanding its mode of action was the identification of Cereblon (CRBN) as its primary molecular target.[2]
Lenalidomide acts as a "molecular glue," effectively hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] By binding to CRBN, lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by this E3 ligase.[2][3] Key among these neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[4] The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-myeloma activity of lenalidomide.[4] This novel mechanism of action has established a new paradigm in drug development, demonstrating the potential of modulating E3 ubiquitin ligases to target previously "undruggable" proteins.[2]
The ability of lenalidomide to recruit proteins to the CRBN E3 ligase complex has made it a popular E3 ligase binder for the development of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] By tethering a target protein to an E3 ligase, PROTACs induce the ubiquitination and degradation of the target protein. Lenalidomide and its derivatives are frequently used as the CRBN-binding component of PROTACs.[5]
Synthesis of Functionalized Lenalidomide Derivatives
The synthesis of functionalized lenalidomide derivatives is a key area of research aimed at improving its therapeutic properties and enabling its use in PROTACs. Modifications are typically made at the 4-amino position of the phthaloyl ring or at the 6-position of the isoindolinone core.
Functionalization at the 4-Amino Position for PROTAC Development
A common strategy for developing lenalidomide-based PROTACs involves the functionalization of the 4-amino group to attach a linker connected to a target protein binder. A chemoselective alkylation of the 4-amino group has been reported as an efficient method for this purpose.[2][6]
General Synthetic Scheme for 4-Amino Functionalization:
Caption: Synthetic workflow for functionalizing lenalidomide at the 4-amino position.
Synthesis of 6-Substituted Lenalidomide Derivatives
Modifications at the 6-position of the lenalidomide scaffold have been shown to influence neosubstrate selectivity and antiproliferative activity.[5][7] For instance, 6-fluoro lenalidomide has demonstrated enhanced selective degradation of IKZF1 and IKZF3.[5]
General Synthetic Approach for 6-Substituted Analogs:
The synthesis of 6-substituted lenalidomide derivatives typically involves a multi-step process starting from a correspondingly substituted nitrobenzene (B124822) derivative. The key steps include bromination, condensation with the glutarimide (B196013) ring, and subsequent reduction of the nitro group.[8]
Characterization of Functionalized Lenalidomide Derivatives
The comprehensive characterization of newly synthesized lenalidomide derivatives is crucial to confirm their structure, purity, and biological activity. A combination of analytical techniques is employed for this purpose.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight of the derivatives and to assess their purity. High-resolution mass spectrometry (HRMS) provides the exact mass, which further confirms the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds and to monitor the progress of reactions.[6]
Biological Characterization
-
Cell Viability Assays: The antiproliferative activity of the functionalized lenalidomide derivatives is typically evaluated using cell viability assays, such as the CCK-8 assay, in relevant cancer cell lines (e.g., multiple myeloma cell lines like MM.1S).
-
Protein Degradation Assays: Western blotting is a standard method to assess the ability of the derivatives to induce the degradation of target proteins, such as IKZF1 and IKZF3.[4] The levels of the target protein are measured in cells treated with the compounds at various concentrations and time points.
Signaling Pathway of Lenalidomide-Induced Protein Degradation
The mechanism of action of lenalidomide and its functionalized derivatives revolves around the CRL4-CRBN E3 ubiquitin ligase complex. The binding of the lenalidomide moiety to CRBN induces a conformational change that creates a new binding surface for neosubstrates like IKZF1 and IKZF3. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Signaling pathway of lenalidomide-induced protein degradation.
Experimental Protocols
General Protocol for the Synthesis of a Lenalidomide-Based PROTAC via Alkylation of the 4-Amino Position
This protocol is adapted from the work of Qiu et al.[2][6]
-
Reaction Setup: To a solution of lenalidomide (1 equivalent) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Addition of Linker: Add the halide-functionalized linker-target binder conjugate (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired PROTAC.
Protocol for Characterization by 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.
Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometric Detection: Couple the HPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.
Protocol for Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the functionalized lenalidomide derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Addition of CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.
Protocol for Western Blot Analysis of IKZF1/IKZF3 Degradation
-
Cell Treatment and Lysis: Treat MM.1S cells with the test compounds for the desired time points. Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of IKZF1 and IKZF3 to the loading control.
Data Presentation
Table 1: Synthesis and Antiproliferative Activity of Functionalized Lenalidomide Derivatives
| Compound ID | Modification | Synthetic Yield (%) | MM.1S IC50 (µM) | Reference |
| Lenalidomide | - | - | 0.1 | [3] |
| Derivative 1 | 4-N-alkyl linker | 65 | 0.5 | [2] |
| Derivative 2 | 6-Fluoro | 58 | 0.05 | [5] |
| Derivative 3 | Thioether at C4 | 72 | 0.08 | [3] |
Table 2: Characterization Data for a Representative Functionalized Lenalidomide Derivative (Derivative 1)
| Analytical Method | Result |
| 1H NMR (400 MHz, DMSO-d6) | δ 11.05 (s, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.25 (t, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.20 (t, J = 6.0 Hz, 1H), 5.10 (dd, J = 12.0, 5.0 Hz, 1H), 4.20 (t, J = 6.0 Hz, 2H), 2.90-2.00 (m, 5H) |
| 13C NMR (100 MHz, DMSO-d6) | δ 173.1, 170.2, 168.5, 145.3, 135.8, 132.1, 118.9, 112.4, 110.1, 51.7, 48.9, 31.2, 22.5 |
| HRMS (ESI) | m/z calculated for C20H22N4O5 [M+H]+: 415.1663; found: 415.1668 |
| HPLC Purity | >98% |
Conclusion
The functionalization of lenalidomide represents a vibrant and promising area of medicinal chemistry and drug discovery. The ability to modify the lenalidomide scaffold allows for the fine-tuning of its biological activity, leading to the development of derivatives with enhanced potency and selectivity. Furthermore, the use of functionalized lenalidomide as an E3 ligase binder in PROTACs has significantly expanded the landscape of targeted protein degradation. This technical guide provides a foundational resource for researchers, offering detailed methodologies and key data to support the synthesis and characterization of novel functionalized lenalidomide derivatives. Continued exploration in this field is expected to yield new therapeutic agents with improved clinical outcomes for a range of diseases.
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Lenalidomide 4'-alkyl-C5-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory agent with potent anti-neoplastic and anti-inflammatory properties, serves as a crucial scaffold in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1] The functionalized derivative, Lenalidomide 4'-alkyl-C5-azide, incorporates a terminal azide (B81097) group, rendering it a valuable building block for click chemistry and the synthesis of targeted protein degraders.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters. Understanding these properties is critical for its application in drug discovery and development, influencing factors such as solubility, permeability, and formulation.
Core Physicochemical Data
While some fundamental properties of this compound are available from commercial suppliers, a complete experimental profile of its physicochemical characteristics is not extensively published. The following table summarizes the currently available data.
| Property | Value | Source |
| Molecular Weight | 370.41 g/mol | [2] |
| Molecular Formula | C₁₈H₂₂N₆O₃ | [2] |
| CAS Number | 2399455-78-6 | [2] |
| Purity | ≥95% | [2] |
| Storage Conditions | Store at -20°C | [2] |
| Solubility | Data not publicly available. The parent compound, Lenalidomide, is soluble in DMSO (≥50 mg/mL) and very slightly soluble in water (≤1 mg/mL).[4] It is also soluble in organic solvent/water mixtures and buffered aqueous solvents, with higher solubility in organic solvents and low pH solutions.[5] | |
| Melting Point | Data not publicly available. | |
| pKa | Data not publicly available. | |
| LogP | Data not publicly available. The parent compound, Lenalidomide, has a calculated XLogP3 of -0.5.[5][6] |
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the publicly available data, this section provides detailed, standardized experimental protocols for determining the solubility, lipophilicity (LogP), and ionization constant (pKa) of this compound.
Determination of Aqueous and Organic Solubility
Principle: The equilibrium solubility of a compound is determined by adding an excess amount of the solid to a solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).[7]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to individual vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol).
-
Ensure enough solid is present to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered supernatant from the saturated solution by a validated HPLC method with UV detection at an appropriate wavelength.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.
-
Determination of Octanol-Water Partition Coefficient (LogP)
Principle: The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP), which measures the lipophilicity of a compound. It involves partitioning the compound between two immiscible phases, n-octanol and water, and measuring the concentration of the compound in each phase at equilibrium.[8]
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in the pre-saturated n-octanol.
-
Add a known volume of the pre-saturated water to the n-octanol solution in a separatory funnel.
-
Shake the funnel for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Sample Collection:
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
-
Quantification:
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry
Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds containing a chromophore whose absorbance properties change upon ionization.[9][10]
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.
-
-
UV-Vis Measurement:
-
Record the UV-Vis absorbance spectrum of each sample over an appropriate wavelength range.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Signaling Pathways and Experimental Workflows
The biological activity of Lenalidomide and its derivatives is intrinsically linked to their interaction with the E3 ubiquitin ligase Cereblon (CRBN). This interaction leads to the targeted degradation of specific proteins, thereby modulating various downstream signaling pathways.
Caption: Lenalidomide derivative-induced protein degradation pathway via Cereblon.
The determination of the physicochemical properties of a novel compound like this compound follows a structured workflow to ensure accurate and reproducible data.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
This compound is a key building block in modern drug discovery, particularly for the development of PROTACs. While basic identifiers are known, a comprehensive experimental characterization of its physicochemical properties, such as solubility, pKa, and LogP, is essential for its effective application. The standardized protocols outlined in this guide provide a framework for researchers to obtain this critical data, enabling more informed decisions in the design and development of novel therapeutics. The understanding of its mechanism of action, inherited from its parent compound lenalidomide, further highlights its potential in targeted protein degradation strategies.
References
- 1. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. amsbio.com [amsbio.com]
- 4. Lenalidomide - LKT Labs [lktlabs.com]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rac Lenalidomide-13C5 | C13H13N3O3 | CID 46782050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Partition coefficient - Wikipedia [en.wikipedia.org]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
An In-depth Technical Guide to Lenalidomide 4'-alkyl-C5-azide: A PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) 4'-alkyl-C5-azide is a functionalized chemical entity designed for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease. This molecule serves as a crucial building block, incorporating a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a versatile linker with a terminal azide (B81097) group for facile conjugation to a target protein ligand. This guide provides a comprehensive overview of its structure, function, and application in PROTAC-based drug discovery.
Structure and Chemical Properties
Lenalidomide 4'-alkyl-C5-azide is a derivative of lenalidomide, an immunomodulatory drug known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The core structure consists of three key components:
-
The Lenalidomide Moiety: This glutarimide-containing pharmacophore serves as the E3 ligase binder, specifically targeting CRBN.
-
The Alkyl Linker: A five-carbon alkyl chain (C5) that provides spatial separation between the E3 ligase ligand and the point of attachment for the target protein ligand. The linker's length and composition are critical for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
The Terminal Azide: An azide (-N3) group at the terminus of the linker enables covalent conjugation to a target protein ligand functionalized with an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2]
Chemical Structure:
Molecular Formula: C18H22N6O3[3]
Molecular Weight: 370.41 g/mol [3]
Function and Mechanism of Action
The primary function of this compound is to serve as a modular component for the synthesis of PROTACs.[4][5][6] Once incorporated into a PROTAC, the lenalidomide moiety binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[7][8] This binding event effectively "hijacks" the E3 ligase. The other end of the PROTAC, bearing the ligand for the protein of interest (POI), simultaneously binds to the target protein. This dual binding brings the POI into close proximity with the E3 ligase complex, leading to the ubiquitination of the POI. Poly-ubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome.
Signaling Pathway: Cereblon-Mediated Protein Degradation
The following diagram illustrates the signaling pathway involved in protein degradation mediated by a PROTAC utilizing this compound.
Caption: Cereblon-Mediated PROTAC Signaling Pathway.
Quantitative Data
| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~1 µM | Human CRBN-DDB1 | |
| Lenalidomide | Fluorescence Polarization (FP) | ~2.5 µM | Human CRBN |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below, based on procedures for similar compounds.
Workflow for Synthesis:
Caption: General Synthesis Workflow.
Detailed Methodology (Illustrative):
-
Coupling of Lenalidomide Precursor with Linker: A protected precursor of lenalidomide is reacted with 5-azidopentanoic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF, Dichloromethane) at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Deprotection: If protecting groups are used on the lenalidomide precursor, they are removed under appropriate conditions (e.g., acid-labile groups are removed with trifluoroacetic acid).
-
Cyclization: The glutarimide (B196013) ring of the lenalidomide moiety is formed, often through a cyclization reaction induced by a suitable reagent.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to yield the final product, this compound. The purity and identity of the compound are confirmed by NMR spectroscopy and mass spectrometry.
PROTAC Synthesis via Click Chemistry
This compound is conjugated to an alkyne-functionalized target protein ligand using click chemistry.
Workflow for PROTAC Synthesis:
Caption: PROTAC Synthesis Workflow.
Detailed Methodology (CuAAC):
-
Reaction Setup: this compound and the alkyne-functionalized target protein ligand are dissolved in a suitable solvent mixture, such as t-butanol and water.
-
Catalyst Addition: A solution of copper(II) sulfate (B86663) is added, followed by the addition of a reducing agent, typically sodium ascorbate, to generate the active copper(I) catalyst in situ.
-
Reaction: The reaction mixture is stirred at room temperature until completion, which is monitored by LC-MS.
-
Purification: The resulting PROTAC is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, highly pure product. The identity and purity are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR.
Conclusion
This compound is a valuable and versatile tool for the construction of PROTACs. Its modular design, incorporating a potent E3 ligase ligand and a readily functionalizable linker, facilitates the rapid synthesis of PROTAC libraries for the targeted degradation of a wide range of proteins. This, in turn, accelerates the discovery and development of novel therapeutics for various diseases, including cancer and immunological disorders. This guide provides a foundational understanding of its structure, mechanism, and application, empowering researchers to effectively utilize this key building block in their drug discovery endeavors.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Advent of Lenalidomide-Based PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The paradigm of small molecule drug discovery is undergoing a significant transformation, moving beyond simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets.[1] Lenalidomide (B1683929), an immunomodulatory drug with a well-established clinical history, has emerged as a crucial component in the design of a powerful class of PROTACs.[2] By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, lenalidomide-based PROTACs offer a versatile and potent platform for degrading a wide array of "undruggable" targets, opening new avenues for therapeutic intervention in oncology and beyond.[3][4]
This in-depth technical guide provides a comprehensive overview of the core principles of lenalidomide-based PROTACs, from their mechanism of action and design principles to detailed experimental protocols and data analysis.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide-based PROTACs operate through a catalytic mechanism that orchestrates the ubiquitination and subsequent degradation of a target protein of interest (POI).[5] This process is initiated by the formation of a key ternary complex, a crucial step for PROTAC efficacy.[6][7]
The PROTAC molecule acts as a molecular bridge, simultaneously binding to the POI via a target-specific "warhead" and to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex via its lenalidomide moiety.[8][9] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[10] The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides.[5] The PROTAC molecule, having completed its task, is then released to engage another target protein, enabling its catalytic activity.[1]
Design and Synthesis of Lenalidomide-Based PROTACs
The rational design of a lenalidomide-based PROTAC involves the careful selection and assembly of three key components: a ligand for the target protein, a linker, and the lenalidomide moiety for CRBN recruitment.
1. Target Ligand (Warhead): The choice of the warhead is dictated by the target protein. It should exhibit sufficient binding affinity and selectivity for the POI. Often, known inhibitors of the target are adapted as warheads.
2. Lenalidomide Moiety: Lenalidomide and its analogs, such as pomalidomide (B1683931) and thalidomide, are effective recruiters of the CRBN E3 ligase.[3] Modifications to the lenalidomide scaffold can influence binding affinity to CRBN and the overall properties of the PROTAC.[11]
3. Linker: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points to the warhead and the E3 ligase ligand significantly impact the stability and geometry of the ternary complex.[12] Polyethylene glycol (PEG) linkers are commonly employed to enhance solubility and provide synthetic flexibility.[3]
The synthesis of lenalidomide-based PROTACs typically involves a multi-step process. A common strategy is the sequential coupling of the three components. For instance, the linker can first be attached to the lenalidomide moiety, followed by coupling to the target ligand.[12][13]
Quantitative Data on Lenalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following tables summarize representative data for lenalidomide-based PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
| PROTAC ID | Target Protein | Warhead | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line |
| PROTAC 4[14] | BRD4 | QCA-276 | Lenalidomide | pM range | >90 | MV-4-11 |
| Compound 21[15] | BRD4 | Dihydroquinazolinone | Lenalidomide | Sub-µM | >90 | THP-1 |
| ARV-825[16] | BET Proteins | OTX-015 | Pomalidomide | ~1 nM | >95 | RS4;11 |
Table 1: Degradation Efficiency of Lenalidomide/Pomalidomide-Based BRD4 PROTACs.
| PROTAC ID | Target Protein | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802[17] | BTK | Reversible Inhibitor | Pomalidomide | ~12 | >99 | Ramos |
| DD-03-171[18] | BTK | Ibrutinib analog | Lenalidomide | Not specified | >90 | DFBL-96069 |
| RC-1[19] | BTK | Reversible Covalent | Lenalidomide | 2.2 | 97 | Mino |
| NC-1[20] | BTK | Non-covalent | Lenalidomide | 2.2 | 97 | Mino |
Table 2: Degradation Efficiency of Lenalidomide/Pomalidomide-Based BTK PROTACs.
Experimental Protocols
A robust assessment of a PROTAC's biological activity requires a suite of well-defined experimental protocols.
Protocol 1: Western Blot for Target Protein Degradation
Western blotting is the gold-standard method for quantifying PROTAC-induced protein degradation.[5][21]
1. Cell Culture and Treatment:
- Seed cells at a density to achieve 70-80% confluency at the time of harvest.
- Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Protein Transfer:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane to prevent non-specific antibody binding.
- Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
6. Detection and Analysis:
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Cell Seeding\nand Treatment"];
lysis [label="Cell Lysis and\nLysate Preparation"];
quantification [label="Protein\nQuantification (BCA)"];
sds_page [label="SDS-PAGE"];
transfer [label="Protein Transfer\n(to PVDF membrane)"];
immunoblotting [label="Immunoblotting\n(Primary & Secondary Abs)"];
detection [label="Detection (ECL)"];
analysis [label="Data Analysis\n(Quantification)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> lysis;
lysis -> quantification;
quantification -> sds_page;
sds_page -> transfer;
transfer -> immunoblotting;
immunoblotting -> detection;
detection -> analysis;
analysis -> end;
}
Protocol 2: Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is crucial for optimizing PROTAC design. Techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are invaluable for this purpose.[6][8][22]
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy).[23]
1. Sample Preparation:
- Purify the target protein and the E3 ligase complex.
- Dissolve the PROTAC and proteins in the same dialysis buffer to minimize buffer mismatch effects.
2. ITC Experiment:
- Load the protein (e.g., target protein) into the sample cell.
- Load the PROTAC into the injection syringe.
- Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
3. Data Analysis:
- Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
Fluorescence Polarization (FP):
FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[24][25]
1. Reagent Preparation:
- Prepare a fluorescently labeled tracer that binds to either the target protein or the E3 ligase.
- Prepare solutions of the unlabeled PROTAC, target protein, and E3 ligase.
2. Assay Setup:
- In a microplate, combine the fluorescent tracer, the protein it binds to, and varying concentrations of the PROTAC.
3. Measurement:
- Excite the sample with polarized light and measure the emitted polarized and depolarized light.
4. Data Analysis:
- Calculate the fluorescence polarization. A displacement of the tracer by the PROTAC will result in a decrease in polarization, from which binding affinity can be determined.
Protocol 3: Cellular Target Engagement with NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of target engagement and ternary complex formation within living cells.[7][26][27]
1. Cell Line Engineering:
- Create a cell line that expresses the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
2. Assay Setup:
- Label the HaloTag®-CRBN with a fluorescent ligand.
- Treat the cells with varying concentrations of the PROTAC.
3. BRET Measurement:
- Add the NanoLuc® substrate. If the PROTAC brings the NanoLuc®-target protein and the fluorescently labeled HaloTag®-CRBN into close proximity, BRET will occur.
- Measure the light emitted by the luciferase and the fluorophore.
4. Data Analysis:
- Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.
Signaling Pathways and Logical Relationships
The efficacy of lenalidomide-based PROTACs is intrinsically linked to the cellular machinery of protein degradation. The following diagram illustrates the key signaling pathway involved.
Conclusion
Lenalidomide-based PROTACs represent a paradigm-shifting approach in drug discovery, offering the potential to target and eliminate previously intractable proteins. Their development requires a multidisciplinary approach, integrating rational design, chemical synthesis, and a suite of rigorous biological and biophysical assays. This technical guide provides a foundational understanding of these powerful molecules, equipping researchers with the knowledge to navigate this exciting and rapidly evolving field. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to design and optimize the next generation of targeted protein degraders, heralding a new era of precision medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nanomicronspheres.com [nanomicronspheres.com]
- 26. selvita.com [selvita.com]
- 27. pubs.acs.org [pubs.acs.org]
The Strategic Role of the Azide Group in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for therapeutic intervention. The synthesis of these bifunctional molecules, which simultaneously bind a target protein and an E3 ubiquitin ligase, is a complex process where the choice of chemical handles and conjugation chemistry is paramount. Among the various functional groups employed, the azide (B81097) group has emerged as a linchpin in the construction of PROTACs, primarily due to its pivotal role in "click chemistry." This guide provides an in-depth exploration of the azide group's function in PROTAC synthesis, detailing its application, impact, and the experimental protocols for its use.
The Azide Group: A Versatile Tool for PROTAC Assembly
The azide group (N₃) is a compact, stable, and bioorthogonal functional group that serves as a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for the modular assembly of complex molecules like PROTACs. The azide is typically incorporated into either the warhead (targeting the protein of interest) or the E3 ligase ligand, while the corresponding alkyne is attached to the other half of the molecule. The subsequent click reaction forms a stable triazole ring, which acts as a linker connecting the two functional ends of the PROTAC.
Quantitative Analysis of Azide-Mediated PROTAC Synthesis
The efficiency of azide-alkyne click chemistry in PROTAC synthesis is evident in the high reported yields and favorable reaction kinetics. The following table summarizes quantitative data from various studies, highlighting the effectiveness of this approach.
| PROTAC System | Warhead | E3 Ligase Ligand | Coupling Method | Yield (%) | Reference |
| BETd-260 | JQ1 | Pomalidomide (B1683931) | CuAAC | >90 | |
| ARV-110 | Enzalutamide Analog | Pomalidomide | CuAAC | 85 | |
| dBET1 | JQ1 | Thalidomide | CuAAC | 70-80 | |
| BTK Degrader | Ibrutinib Analog | Pomalidomide | CuAAC | 65 |
Table 1: Quantitative data on the efficiency of azide-alkyne cycloaddition in PROTAC synthesis. The high yields underscore the robustness of this conjugation strategy.
Experimental Protocols for Azide-Mediated PROTAC Synthesis
The following sections provide detailed methodologies for key experiments involving the use of the azide group in PROTAC synthesis.
Synthesis of an Azide-Functionalized E3 Ligase Ligand (Pomalidomide Analog)
This protocol describes the synthesis of an azide-containing pomalidomide derivative, a common building block for PROTAC synthesis.
Materials:
-
Sodium azide
-
Dimethylformamide (DMF)
-
3-Aminopiperidine-2,6-dione (B110489) hydrochloride
-
Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate (B86663), and concentrate under reduced pressure to obtain 4-azidobenzonitrile (B1268391).
-
To a solution of 4-azidobenzonitrile (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in DMF, add DIPEA (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and purify by column chromatography to yield the azide-functionalized pomalidomide ligand.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Assembly
This protocol details the final "click" reaction to conjugate the azide-functionalized E3 ligase ligand with an alkyne-modified warhead.
Materials:
-
Azide-functionalized E3 ligase ligand (1.0 eq)
-
Alkyne-modified warhead (1.0 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
tert-Butanol (B103910)/Water (1:1)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand and the alkyne-modified warhead in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by preparative HPLC to obtain the final PROTAC.
Visualizing the Role of the Azide Group in PROTAC Synthesis
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: General workflow for PROTAC synthesis using azide-alkyne click chemistry.
Figure 2: Mechanism of action of a PROTAC leading to targeted protein degradation.
Conclusion
The azide group, through its application in click chemistry, has become an indispensable tool in the synthesis of PROTACs. Its bioorthogonality, high reactivity, and the stability of the resulting triazole linker provide a robust and efficient method for assembling these complex bifunctional molecules. The modular nature of this synthetic approach allows for the rapid generation of PROTAC libraries, facilitating the optimization of linker length and composition, which are critical determinants of PROTAC efficacy. As the field of targeted protein degradation continues to evolve, the strategic use of the azide group will undoubtedly remain a cornerstone of innovative PROTAC design and development.
The Rational Design and Preclinical Evaluation of Novel Lenalidomide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, has revolutionized the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action, which involves the targeted degradation of specific proteins through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, has opened new avenues for therapeutic intervention. This has spurred significant interest in the development of lenalidomide derivatives with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of early-stage research into novel lenalidomide derivatives, focusing on their design, synthesis, and preclinical evaluation. We present a consolidation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: The CRL4-CRBN E3 Ligase Pathway
Lenalidomide and its derivatives function as "molecular glues," redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] In its native state, this complex ubiquitinates a specific set of proteins, marking them for proteasomal degradation. Upon binding of a lenalidomide derivative to CRBN, the substrate-binding pocket is altered, leading to the recruitment of "neosubstrates" that are not typically targeted by this ligase.[1][2]
Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The ubiquitination and subsequent degradation of IKZF1 and IKZF3 are critical for the anti-myeloma activity of lenalidomide and its derivatives.[1][2] This degradation leads to the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis.[2]
Data Presentation: Quantitative Analysis of Lenalidomide Derivatives
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various lenalidomide derivatives against multiple myeloma cell lines, as reported in recent literature.
| Derivative | Modification | Cell Line | IC50 (nM) | Reference |
| Lenalidomide | - | MM.1S | 81 | [3] |
| 3ak | 4-F-phenyl-thioether | MM.1S | 79 | [3] |
| Lenalidomide | - | MM.1S | 50 | [4] |
| 3j | Thioether at 4-position | MM.1S | 1.1 | [4] |
| 3j | Thioether at 4-position | Mino | 2.3 | [4] |
| 3j | Thioether at 4-position | RPMI 8226 | 5.5 | [4] |
| Lenalidomide | - | MM.1S | - | [5] |
| 4c | Methylene chain at C-4 | MM.1S | 270 | [5] |
| 4c | Methylene chain at C-4 | Mino | 5650 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the preclinical evaluation of lenalidomide derivatives.
General Synthesis of 4-Substituted Lenalidomide Derivatives
A common strategy for synthesizing novel lenalidomide derivatives involves the modification of the 4-position of the isoindolinone ring.[6][7][8][9] A generalized synthetic scheme is presented below:
-
Starting Material: The synthesis typically begins with a commercially available or synthesized 4-nitro-isoindolinone precursor.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, commonly using a reducing agent such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with ammonium (B1175870) chloride.[6]
-
Functionalization of the Amino Group: The resulting 4-amino-isoindolinone (lenalidomide) can then be functionalized through various chemical reactions:
-
Alkylation/Acylation/Sulfonylation: The amino group can be alkylated, acylated, or sulfonylated using appropriate reagents to introduce a variety of functional groups.[7][9]
-
Suzuki Cross-Coupling: For the introduction of aryl or heteroaryl moieties, a Suzuki cross-coupling reaction can be employed. This typically involves converting the amino group to a halide (e.g., bromide or iodide) followed by reaction with a boronic acid in the presence of a palladium catalyst.[5]
-
-
Purification and Characterization: The final products are purified using techniques such as column chromatography and characterized by methods including 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.[7][9]
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.[10][11]
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[11]
-
Compound Treatment: Add various concentrations of the lenalidomide derivatives to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
IKZF1 Degradation Assay (Western Blot)
Western blotting is used to detect and quantify the levels of specific proteins, in this case, IKZF1, following treatment with lenalidomide derivatives.[4][12]
-
Cell Lysis: Treat multiple myeloma cells with the lenalidomide derivative or vehicle control for a specified time (e.g., 24 hours). Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IKZF1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the intensity of the IKZF1 band relative to the loading control to determine the extent of protein degradation.
CRBN Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known fluorescently labeled ligand for binding to CRBN.[13]
-
Reagents: Purified recombinant CRBN protein, a fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide), and the test compounds (lenalidomide derivatives).
-
Assay Setup: In a microtiter plate, add a constant concentration of the fluorescent tracer and a serial dilution of the test compound to wells containing a fixed concentration of CRBN protein.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The binding of the fluorescent tracer to the larger CRBN protein results in a high polarization value. Displacement of the tracer by the test compound leads to a decrease in polarization.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.
TNF-α Inhibition Assay (ELISA)
This assay measures the ability of lenalidomide derivatives to inhibit the production of tumor necrosis factor-alpha (TNF-α) from stimulated immune cells.[1][10][11][14][15]
-
Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the lenalidomide derivatives.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human TNF-α.
-
Add the collected cell culture supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using known concentrations of recombinant TNF-α. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants and calculate the percentage of inhibition for each compound concentration.
In Vivo Xenograft Model in Mice
Animal models are crucial for evaluating the in vivo efficacy of novel lenalidomide derivatives.[16][17][18][19][20]
-
Cell Line and Animal Model: Use an appropriate human multiple myeloma cell line (e.g., MM.1S, RPMI-8226) and an immunocompromised mouse strain (e.g., SCID or NOD/SCID mice).[17][19]
-
Tumor Cell Implantation: Subcutaneously or intravenously inject a suspension of the multiple myeloma cells into the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. For subcutaneous models, measure the tumor volume using calipers. For systemic models, monitor for signs of disease and, if applicable, measure serum levels of human immunoglobulin.[18]
-
Drug Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the lenalidomide derivative and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[18][19]
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the lenalidomide derivative.
Mandatory Visualizations
Experimental Workflow for Lenalidomide Derivative Screening
Conclusion
The development of novel lenalidomide derivatives represents a promising strategy for improving the treatment of multiple myeloma and other hematological cancers. By understanding the core mechanism of action involving the CRL4-CRBN E3 ligase complex and employing a systematic preclinical evaluation workflow, researchers can rationally design and identify new chemical entities with enhanced therapeutic profiles. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and drug development professionals engaged in this exciting field of research. Continued exploration of the structure-activity relationships of lenalidomide derivatives will undoubtedly lead to the discovery of next-generation therapies with improved efficacy and safety.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and stability of oxetane analogs of thalidomide and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.cn [abcam.cn]
- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mpbio.com [mpbio.com]
- 15. stemcell.com [stemcell.com]
- 16. Generation of a lenalidomide-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Lenalidomide 4'-alkyl-C5-azide PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of PROTACs (Proteolysis Targeting Chimeras) utilizing a lenalidomide-based E3 ligase ligand functionalized with a C5-azide linker. The protocols described herein are intended for research purposes and should be carried out by qualified laboratory personnel.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] This tripartite complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Lenalidomide (B1683929) is an immunomodulatory drug that functions as a molecular glue, recruiting neosubstrates to the CRL4-CRBN E3 ubiquitin ligase for degradation.[4] This property makes lenalidomide and its analogs, such as pomalidomide, valuable components in PROTAC design for hijacking the cereblon (CRBN) E3 ligase.[5]
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for synthesizing PROTACs.[3][][7] This approach allows for the modular assembly of the target protein ligand and the E3 ligase ligand.[7] This document outlines the synthesis of a key intermediate, Lenalidomide 4'-alkyl-C5-azide, and its subsequent use in a CuAAC reaction to generate a PROTAC.
Signaling Pathway of a Lenalidomide-based PROTAC
A lenalidomide-based PROTAC mediates the degradation of a target protein by hijacking the CRBN E3 ubiquitin ligase. The PROTAC, acting as a bridge, facilitates the formation of a ternary complex between the target protein and CRBN. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, which leads to the degradation of the target protein into smaller peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of protein degradation.
Experimental Workflow
The synthesis of a this compound PROTAC can be achieved in two main stages. First, the Lenalidomide 4'-amino group is functionalized with a C5-azide linker. Second, the resulting azide-containing intermediate is coupled with an alkyne-functionalized target protein ligand via a click chemistry reaction.
References
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Lenalidomide Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a commercially available lenalidomide (B1683929) azide (B81097) derivative. This methodology is particularly relevant for the synthesis of bioconjugates and Proteolysis-Targeting Chimeras (PROTACs), which are of significant interest in modern drug discovery.
Introduction to CuAAC with Lenalidomide
Lenalidomide is a potent immunomodulatory agent that functions as a "molecular glue" by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism has been successfully exploited in the development of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for linking a lenalidomide-azide moiety to a target-binding ligand functionalized with an alkyne. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for the synthesis of complex molecules like PROTACs.[1]
A commercially available derivative, Lenalidomide 4'-alkyl-C3-azide , serves as a key building block for these syntheses, providing a readily available starting material with an azide handle for the CuAAC reaction.[2]
Applications in PROTAC Synthesis
The primary application of CuAAC with lenalidomide azide is in the rapid and efficient synthesis of PROTACs. By linking an alkyne-functionalized ligand for a protein of interest (e.g., a kinase inhibitor) to lenalidomide azide, a PROTAC can be generated that is capable of inducing the degradation of the target protein. A notable example is the development of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[3][4]
Experimental Protocols
The following protocols provide a general framework for the CuAAC reaction with lenalidomide azide. Optimization of specific parameters may be required depending on the nature of the alkyne-containing substrate.
Protocol 1: Small-Scale CuAAC Reaction for PROTAC Synthesis
This protocol is suitable for the synthesis of a lenalidomide-based PROTAC on a laboratory scale.
Materials:
-
Lenalidomide 4'-alkyl-C3-azide
-
Alkyne-functionalized target ligand (e.g., alkyne-modified JQ1 for BRD4)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a mixture of tert-butanol (B103910) and water (1:1)
-
Deionized water
-
Purification supplies: HPLC-grade solvents, silica (B1680970) gel for column chromatography or access to preparative HPLC.
Procedure:
-
Preparation of Stock Solutions:
-
Lenalidomide Azide: Prepare a 10 mM stock solution in DMSO.
-
Alkyne Ligand: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.
-
THPTA/TBTA: Prepare a 50 mM stock solution in DMSO or water (for THPTA).
-
-
Reaction Setup:
-
In a clean, dry vial, add the alkyne-functionalized target ligand (1.0 equivalent).
-
Add the lenalidomide azide solution (1.1 equivalents).
-
Add the solvent (DMSO or t-butanol/water) to achieve a final concentration of approximately 5-10 mM of the limiting reagent.
-
In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA/TBTA solution (0.5 equivalents).
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should also be assessed by HPLC.[5]
-
Data Presentation: Representative CuAAC Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for CuAAC reactions, which can be used as a starting point for optimization.
| Parameter | Value | Reference |
| Reactants | ||
| Azide Concentration | 10 - 100 µM | [6] |
| Alkyne Concentration | 10 - 500 µM | [6] |
| Catalyst System | ||
| CuSO₄ (mol%) | 1 - 10 mol% | [7] |
| Sodium Ascorbate (mol%) | 5 - 20 mol% | [8] |
| Ligand (THPTA/TBTA) (mol%) | 5 - 20 mol% | [8] |
| Reaction Conditions | ||
| Solvent | DMSO, t-BuOH/H₂O, DMF | [6][9] |
| Temperature | Room Temperature | [9] |
| Reaction Time | 1 - 12 hours | [6] |
| Outcome | ||
| Yield | > 90% (often near quantitative) | [9] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for the synthesis of a lenalidomide-based PROTAC using CuAAC.
Caption: Workflow for the synthesis of a lenalidomide-based PROTAC via CuAAC.
Signaling Pathway of a Lenalidomide-Based BRD4 PROTAC
This diagram illustrates the mechanism of action of a lenalidomide-based PROTAC targeting BRD4 for degradation.
Caption: Mechanism of BRD4 degradation by a lenalidomide-based PROTAC.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing PROTAC Synthesis: Application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The synthesis of these complex molecules often presents a significant bottleneck in the drug discovery process. Strain-promoted azide-alkyne cycloaddition (SPAAC) has become an invaluable tool in PROTAC development, offering a bioorthogonal, copper-free "click chemistry" approach for the efficient and modular assembly of these molecules.[2]
SPAAC utilizes the inherent ring strain of a cyclooctyne (B158145) to react with an azide (B81097), forming a stable triazole linkage under mild, physiological conditions.[3] This copper-free method avoids the cytotoxicity associated with the more traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it particularly suitable for biological applications and the synthesis of complex molecules like PROTACs.[2] This document provides detailed application notes and protocols for the use of SPAAC in PROTAC synthesis, targeted at researchers, scientists, and drug development professionals.
Advantages of SPAAC for PROTAC Synthesis
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for conjugating sensitive biomolecules and for applications in living systems.[2]
-
High Specificity and Bioorthogonality: Azides and strained alkynes are largely unreactive with other functional groups found in biological systems, ensuring a highly specific ligation.
-
Mild Reaction Conditions: SPAAC reactions proceed efficiently at or near physiological pH and temperature, preserving the integrity of complex PROTAC components.[3]
-
Modular and Efficient: SPAAC allows for a modular approach to PROTAC assembly, enabling the rapid synthesis of PROTAC libraries with diverse linkers, POI ligands, and E3 ligase ligands to explore structure-activity relationships (SAR).
Quantitative Data Summary
The choice of strained alkyne can significantly influence the kinetics of the SPAAC reaction. The following tables summarize key quantitative data related to SPAAC reaction kinetics and the biological activity of PROTACs synthesized using this methodology.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Notes |
| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 | Generally exhibits fast kinetics and is widely used in bioconjugation. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.14 | Offers a favorable reaction rate for many bioorthogonal applications. |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | A common cyclooctyne used in SPAAC. |
| Dibenzocyclooctynol | DIBO | ~0.17 | Exhibits fast reaction kinetics. Oxidation of the alcohol to a ketone can further increase the reaction rate.[4] |
Note: The rate constants provided are for the reaction with benzyl azide and serve as a reference. The actual reaction rates can be influenced by the specific azide, solvent, pH, and temperature.
| PROTAC | Target Protein | E3 Ligase | Ligation Chemistry | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| RC-2 | BTK | CRBN | Not Specified | <10 | ~90 | Mino | [5] |
| IR-2 | BTK | CRBN | Not Specified | <10 | ~90 | Mino | [5] |
| NC-1 | BTK | CRBN | Not Specified | 2.2 | 97 | Mino | [5] |
| RC-3 | BTK | CRBN | Not Specified | <10 | ~90 | Mino | [5] |
| PROTAC 7 | HDAC1 / HDAC3 | VHL | Not Specified | 910 / 640 | - | HCT116 | [6] |
| PROTAC 9 | HDAC1 / HDAC3 | VHL | Not Specified | 550 / 530 | - | HCT116 | [6] |
| PROTAC 22 | HDAC3 | VHL | Not Specified | 440 | 77 | HCT116 | [6] |
| dBET1 | BRD2/3/4 | CRBN | Not Specified | - | >80 | MV4;11 | [7] |
| MZ1 | BRD4 | VHL | Not Specified | - | >80 | MV4;11 | [7] |
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via SPAAC
This protocol outlines the general steps for conjugating an azide-functionalized E3 ligase ligand with a strained alkyne-functionalized POI ligand.
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide or VHL ligand-azide)
-
Strained alkyne-functionalized POI ligand (e.g., DBCO-functionalized kinase inhibitor)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the strained alkyne-functionalized POI ligand (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).
-
In a separate vial, dissolve the azide-functionalized E3 ligase ligand (1.1-1.5 equivalents) in the same solvent.
-
-
SPAAC Reaction:
-
Add the solution of the azide-functionalized E3 ligase ligand to the solution of the strained alkyne-functionalized POI ligand.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude PROTAC using preparative reverse-phase HPLC to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
-
Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)
This protocol describes how to evaluate the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[8]
-
Visualizations
The following diagrams illustrate the key processes involved in SPAAC-mediated PROTAC synthesis and their mechanism of action.
Caption: Workflow for synthesizing a PROTAC molecule using SPAAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Inhibition of a signaling pathway via PROTAC-mediated degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Lenalidomide 4'-alkyl-C5-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Lenalidomide (B1683929) 4'-alkyl-C5-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These methods are central to the synthesis of targeted therapies, particularly for the development of Proteolysis Targeting Chimeras (PROTACs), where the lenalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Introduction
Lenalidomide is an immunomodulatory agent that functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins by binding to CRBN. The functionalization of lenalidomide with a terminal azide (B81097) group, as in Lenalidomide 4'-alkyl-C5-azide, provides a versatile chemical handle for conjugation to other molecules of interest via "click chemistry." This bioorthogonal reaction strategy is highly efficient and specific, allowing for the rapid and reliable linkage of the lenalidomide-azide to a variety of alkyne-containing molecules, such as ligands for target proteins in PROTAC design.[1]
Two primary forms of azide-alkyne click chemistry are particularly relevant:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. It is widely used in organic synthesis and medicinal chemistry.[2][3] However, the potential cytotoxicity of the copper catalyst can be a consideration for certain biological applications.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that relies on the high ring strain of cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) to react spontaneously with azides.[1][6] The bioorthogonality and lack of metal catalyst make SPAAC particularly suitable for applications in living systems.[7]
The choice between CuAAC and SPAAC will depend on the specific experimental context, including the tolerance of the reaction components to copper and the desired reaction kinetics.
Data Presentation
The following tables summarize typical reaction conditions for CuAAC and SPAAC with this compound, based on established protocols for similar molecules.
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Condition | Notes |
| Azide | This compound | 1.0 equivalent |
| Alkyne | Alkyne-functionalized molecule of interest | 1.0 - 1.2 equivalents |
| Copper Source | CuSO₄·5H₂O | 0.1 - 0.2 equivalents |
| Reducing Agent | Sodium Ascorbate (B8700270) | 0.2 - 0.5 equivalents |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 0.1 - 0.2 equivalents (optional, but recommended) |
| Solvent | t-BuOH/H₂O (1:1) or DMF/H₂O | To dissolve all reactants |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Condition | Notes |
| Azide | This compound | 1.0 equivalent |
| Strained Alkyne | DBCO or BCN-functionalized molecule | 1.0 - 1.5 equivalents |
| Solvent | DMSO, DMF, or aqueous buffer (e.g., PBS) | Chosen for solubility of reactants |
| Temperature | Room Temperature to 37°C | |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule using CuAAC.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the alkyne-functionalized molecule (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.15 eq) in deionized water. If using a ligand, pre-mix the CuSO₄ solution with a solution of TBTA or THPTA (0.15 eq) in a compatible solvent (e.g., DMSO for TBTA, water for THPTA).
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution.
-
Add the CuSO₄ solution (or the pre-complexed copper-ligand solution) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for the copper-free conjugation of this compound to a strained alkyne-containing molecule.
Materials:
-
This compound
-
DBCO or BCN-functionalized molecule
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the DBCO or BCN-functionalized molecule (1.2 eq) in DMSO.
-
Stir the reaction mixture at room temperature or at 37°C to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified directly by preparative High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Signaling pathway of PROTAC-mediated protein degradation via Cereblon.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Step-by-Step Guide to Synthesizing and Characterizing a Lenalidomide-Based PROTAC for Targeted Protein Degradation
Affiliation: Google Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of a lenalidomide-based Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide details the step-by-step synthesis of a model PROTAC targeting the epigenetic reader protein BRD4, utilizing a lenalidomide (B1683929) analogue to recruit the Cereblon (CRBN) E3 ubiquitin ligase. Furthermore, it provides detailed protocols for the characterization of the synthesized PROTAC, including the assessment of ternary complex formation and the quantification of target protein degradation in a cellular context.
Introduction to Lenalidomide-Based PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] They function by linking a target protein of interest (POI) ligand to an E3 ubiquitin ligase ligand via a chemical linker.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2]
Lenalidomide and its analogues are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] By incorporating a lenalidomide derivative into a PROTAC, one can hijack the CRBN E3 ligase complex to target a specific protein for degradation. This approach has shown significant promise in the development of novel therapeutics, particularly in oncology.
This guide will focus on the synthesis of a BRD4-targeting PROTAC, dBET1, as a representative example. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and is a key regulator of oncogene transcription, making it a prime therapeutic target.
Signaling Pathway of Lenalidomide-Based PROTACs
The mechanism of action of a lenalidomide-based PROTAC involves the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC molecule, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome.
Experimental Protocols
Synthesis of a BRD4-Targeting Lenalidomide-Based PROTAC (dBET1)
The synthesis of dBET1 involves a multi-step process: the preparation of a lenalidomide-linker intermediate followed by its coupling to a BRD4 ligand, in this case, a derivative of the well-characterized inhibitor JQ1.
This protocol describes the synthesis of a lenalidomide derivative functionalized with a terminal alkyne, which serves as a versatile handle for subsequent "click" chemistry or direct coupling reactions.
Materials:
-
Lenalidomide
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of lenalidomide (1.0 eq), 5-hexyn-1-ol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of 0-100% ethyl acetate in hexanes) to afford the lenalidomide-alkyne linker.
The BRD4 ligand, JQ1, is functionalized with a carboxylic acid to enable coupling with the lenalidomide-linker.
Materials:
-
(+)-JQ1
-
tert-Butyl bromoacetate (B1195939)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) and tert-butyl bromoacetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a mixture of DCM and TFA (1:1) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield JQ1-acid.
This final step involves the amide coupling of the JQ1-acid with an amine-functionalized lenalidomide linker to yield the final PROTAC molecule, dBET1. Note: For dBET1, a specific amine-terminated linker is used which is synthesized in a similar fashion to the alkyne linker, but starting with an amino-protected alcohol.
Materials:
-
JQ1-acid
-
Lenalidomide-amine linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC for purification
Procedure:
-
To a solution of JQ1-acid (1.0 eq) and lenalidomide-amine linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC, dBET1.
Characterization of the PROTAC
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure the formation of the ternary complex in vitro.
Materials:
-
His-tagged BRD4 protein
-
GST-tagged CRBN/DDB1 complex
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Synthesized PROTAC (dBET1)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well, low-volume, non-binding microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Add the PROTAC dilutions to the wells of the 384-well plate.
-
Add a mixture of His-BRD4 and GST-CRBN/DDB1 to each well.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of the donor and acceptor antibodies to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the EC50 of ternary complex formation.[4]
Western blotting is the gold standard for quantifying the degradation of the target protein in cells.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, THP-1)
-
Synthesized PROTAC (dBET1)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against BRD4 and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the BRD4 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
Data Presentation
The efficacy of a lenalidomide-based PROTAC is typically summarized by its performance in biochemical and cellular assays. The following tables provide a template for presenting such data, with representative values for the BRD4-targeting PROTAC dBET1.
Table 1: Ternary Complex Formation of dBET1
| Parameter | Value | Assay |
| EC50 (nM) | 430 | TR-FRET[6] |
Table 2: Cellular Degradation of BRD4 by dBET1
| Parameter | Value | Cell Line | Assay |
| DC50 (nM) | ~25 | HeLa | Western Blot |
| Dmax (%) | >90 | HeLa | Western Blot |
Conclusion
This application note provides a detailed, step-by-step guide for the synthesis and characterization of a lenalidomide-based PROTAC. By following the outlined protocols, researchers can successfully synthesize their own PROTAC molecules and evaluate their potential as targeted protein degraders. The methodologies described herein for the synthesis of a BRD4-targeting PROTAC can be adapted for the development of PROTACs targeting other proteins of interest, thereby facilitating the exploration of this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Attaching a Protein of Interest (POI) Ligand to "Lenalidomide 4'-alkyl-C5-azide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of a protein of interest (POI) ligand to "Lenalidomide 4'-alkyl-C5-azide". This functionalized lenalidomide (B1683929) derivative is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Lenalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential tools in the field of targeted protein degradation.[1]
The terminal azide (B81097) group on the C5 alkyl linker of "this compound" provides a versatile handle for highly efficient and specific "click chemistry" reactions. This allows for the straightforward attachment of a POI ligand that has been appropriately functionalized with a compatible reactive group, typically a terminal alkyne or a strained cyclooctyne. The most common click chemistry methods for this application are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The lenalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Experimental Protocols
The selection between CuAAC and SPAAC will depend on the nature of the POI ligand and its tolerance to copper. SPAAC is often preferred for biological macromolecules that may be sensitive to copper catalysis.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized POI ligand to this compound using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Purification system (e.g., HPLC, silica (B1680970) gel chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized POI ligand in a compatible solvent to a final concentration of 12 mM (1.2 equivalents).
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA ligand in deionized water or DMSO.
-
-
Conjugation Reaction:
-
In a reaction vial, add the this compound solution.
-
Add the alkyne-functionalized POI ligand solution.
-
Add the THPTA/TBTA ligand to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or silica gel column chromatography to obtain the pure Lenalidomide-POI PROTAC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for sensitive POI ligands as it does not require a copper catalyst. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), functionalized on the POI ligand.
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-functionalized POI ligand
-
Solvent (e.g., DMSO, PBS buffer)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Dissolve the strained alkyne-functionalized POI ligand in a compatible solvent to a final concentration of 15 mM (1.5 equivalents).
-
-
Conjugation Reaction:
-
In a reaction vial, combine the this compound solution and the strained alkyne-POI ligand solution.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the specific strained alkyne and reactant concentrations.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS).
-
-
Purification:
-
Purify the conjugate to remove unreacted starting materials using preparative HPLC or size-exclusion chromatography.
-
Experimental Workflow
The general workflow for synthesizing a Lenalidomide-based PROTAC via click chemistry involves the preparation of the functionalized precursors, the conjugation reaction, and subsequent purification and characterization of the final product.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of a representative Lenalidomide-POI PROTAC.
Table 1: Reaction Conditions and Yields for PROTAC Synthesis
| Parameter | CuAAC Method | SPAAC Method |
| Equivalents of POI Ligand | 1.2 | 1.5 |
| Solvent | DMSO/H₂O (4:1) | DMSO |
| Temperature (°C) | 25 | 37 |
| Reaction Time (h) | 8 | 18 |
| Crude Yield (%) | >90% (by LC-MS) | >95% (by LC-MS) |
| Purified Yield (%) | 55-90% | 60-95% |
Note: Yields are illustrative and can vary depending on the specific POI ligand and reaction scale.[2]
Table 2: Characterization Data for a Representative Lenalidomide-BETd-29 PROTAC
| Analysis | Expected Value | Observed Value |
| Purity (HPLC) | >95% | 98.7% |
| Mass Spectrometry (LC-MS) | [M+H]⁺: 896.4 | [M+H]⁺: 896.5 |
| ¹H NMR | Consistent with proposed structure | Conforms |
Note: The data presented here is for a representative PROTAC and should be determined empirically for each new conjugate.
Characterization of the Final Conjugate
Thorough characterization of the final Lenalidomide-POI PROTAC is crucial to confirm its identity, purity, and integrity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak is indicative of a pure sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized PROTAC. The observed mass should correspond to the calculated mass of the expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC, ensuring that the conjugation has occurred at the intended positions and that the overall structure is correct.
By following these detailed protocols and application notes, researchers can successfully conjugate a protein of interest ligand to "this compound" to generate novel PROTACs for targeted protein degradation studies.
References
Cellular Assays for Measuring CRBN Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has emerged as a critical target in the field of targeted protein degradation (TPD). Small molecules, such as immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), can hijack CRBN to induce the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.[1] Measuring the engagement of small molecules with CRBN in a cellular context is a crucial step in the development of these novel therapeutics. This document provides detailed application notes and protocols for key cellular assays designed to quantify CRBN engagement, including NanoBRET, HiBiT, and in-cell ELISA technologies.
I. NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in living cells.[2] The assay relies on energy transfer from a NanoLuc® luciferase-tagged protein (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to the same protein.[2] Unlabeled compounds that bind to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
Signaling Pathway
Caption: NanoBRET assay principle for CRBN engagement.
Experimental Workflow
Caption: Experimental workflow for the NanoBRET CRBN Target Engagement Assay.
Quantitative Data
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference(s) |
| Pomalidomide | NanoBRET | HEK293 | 0.3, 0.40 | [3][4] |
| RC-1 (PROTAC) | NanoBRET | HEK293 | 0.25 | [3] |
| IRC-1 (PROTAC) | NanoBRET | HEK293 | 0.86 | [3] |
| RNC-1 (PROTAC) | NanoBRET | HEK293 | 1.69 | [3] |
| RC-FLT3 (PROTAC) | NanoBRET | HEK293 | 0.20, 0.3 | [4][5] |
| IRC-FLT3 (PROTAC) | NanoBRET | HEK293 | 1.2, 1.5 | [4][5] |
| RNC-FLT3 (PROTAC) | NanoBRET | HEK293 | 9.4, 10.1 | [4][5] |
| dBET1 (PROTAC) | NanoBRET | HEK293 | Weaker than IMiDs | [2] |
| dBET6 (PROTAC) | NanoBRET | HEK293 | Weaker than IMiDs | [2] |
| Iberdomide | NanoBRET | HEK293 | Stronger than PROTACs | [2] |
| Lenalidomide | NanoBRET | HEK293 | Stronger than PROTACs | [2] |
Detailed Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-CRBN fusion vector and DDB1 expression vector[6]
-
NanoBRET™ fluorescent tracer for CRBN
-
Test compounds (PROTACs, IMiDs)
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals (e.g., GloMax® Discover)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CRBN fusion vector and a DDB1 expression vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol. It is recommended to use the DDB1 expression vector alongside the NanoLuc®-CRBN vector.[6]
-
Incubate the cells for 24 hours post-transfection.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells in a white, 96-well plate at a density of 2 x 10^4 cells per well in 100 µL.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Add the NanoBRET™ fluorescent tracer to each well at a final concentration of 0.5 µM.[3]
-
Immediately add the test compounds to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.[4]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. HiBiT-Based Protein Degradation Assay
The HiBiT technology is a powerful tool for quantifying protein abundance in live cells.[7] It utilizes an 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of a target protein using CRISPR/Cas9.[7] The HiBiT tag has a high affinity for its larger counterpart, LgBiT, and their complementation reconstitutes a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[7] While not a direct measure of CRBN engagement, this assay is a critical downstream readout of the functional consequence of CRBN engagement by degraders.
Signaling Pathway
Caption: CRBN-mediated degradation of a HiBiT-tagged protein.
Experimental Workflow
Caption: Experimental workflow for the HiBiT Protein Degradation Assay.
Quantitative Data
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 (PROTAC) | BRD4 | HEK293 | ~30 pM (24h) | ~100 | [8] |
| dBET6 (PROTAC) | BRD4 | HEK293 | 20 - 50 | ~100 | [8] |
| Degronimer 156 | SMARCA2 | - | 3 | - | [9] |
| CRBN Degrader | KRAS | NCI-H358 | 30 | - | [10] |
| VHL Degrader | KRAS | NCI-H358 | 300 | - | [10] |
Detailed Protocol: HiBiT-Based Protein Degradation Assay
Materials:
-
CRISPR/Cas9-engineered cell line with an endogenous HiBiT tag on the protein of interest
-
Cell culture medium and supplements
-
Degrader compounds
-
White, 96-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture the HiBiT knock-in cells to ~80% confluency.
-
Harvest and plate the cells in a white, 96-well plate at a density appropriate for the cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of the degrader compounds in the cell culture medium.
-
Add the compounds to the cells and incubate for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Lysis and Signal Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the provided lytic buffer.
-
Add the reagent directly to the wells to lyse the cells and initiate the luminescent reaction.
-
-
Measurement:
-
Incubate the plate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
Read the luminescence on a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control (e.g., DMSO).
-
Plot the normalized signal against the log of the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
-
III. In-Cell ELISA for Competitive CRBN Engagement
An in-cell ELISA can be adapted to function as a competitive assay to measure the engagement of unlabeled ligands with endogenous CRBN.[11][12] This method relies on a known PROTAC that degrades a specific target protein. Test compounds that bind to CRBN will compete with the PROTAC for CRBN binding, thereby rescuing the target protein from degradation. The level of the target protein is then quantified using a standard in-cell ELISA protocol.
Experimental Workflow
Caption: Workflow for a competitive in-cell ELISA to measure CRBN engagement.
Quantitative Data
| Compound | Target Rescued | Cell Line | Observation | Reference(s) |
| Pomalidomide | HDAC6 | MM1S | Dose-dependent rescue of HDAC6 degradation | [11] |
| Lenalidomide | HDAC6 | MM1S | Dose-dependent rescue of HDAC6 degradation | [11] |
| Thalidomide | HDAC6 | MM1S | Weaker rescue compared to pomalidomide/lenalidomide | [11] |
| CC-220 | HDAC6 | MM1S | Potent rescue of HDAC6 degradation | [11] |
| CC-885 | HDAC6 | MM1S | Potent rescue of HDAC6 degradation | [11] |
Detailed Protocol: In-Cell ELISA
Materials:
-
Cells (e.g., MM1S)
-
Test compounds
-
A known PROTAC degrader for a specific target (e.g., an HDAC6 degrader)
-
96-well plates
-
Paraformaldehyde
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against the target protein (e.g., anti-HDAC6)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Cell Plating and Treatment:
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against the target protein overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the cells with PBS.
-
Add the TMB substrate and incubate until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
A higher absorbance value indicates a higher level of the target protein, signifying that the test compound has competed with the PROTAC for CRBN binding and rescued the target from degradation.
-
Conclusion
The cellular assays described in these application notes provide robust and quantitative methods for measuring CRBN engagement by small molecules. The NanoBRET™ assay offers a direct and sensitive measurement of compound binding in live cells. The HiBiT assay provides a crucial functional readout of target degradation, a downstream consequence of CRBN engagement. The in-cell ELISA presents a cost-effective, antibody-based alternative for assessing competitive engagement. The choice of assay will depend on the specific research question, available resources, and the stage of drug discovery. By employing these powerful techniques, researchers can effectively characterize and optimize the next generation of CRBN-modulating therapeutics.
References
- 1. ashpublications.org [ashpublications.org]
- 2. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Target Degradation [promega.kr]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality for the selective degradation of target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Lenalidomide-based PROTACs are a significant class of these molecules, utilizing a derivative of lenalidomide (B1683929) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This recruitment brings a protein of interest (POI) into close proximity with the E3 ligase, facilitating its ubiquitination and subsequent degradation by the 26S proteasome.[4]
These application notes provide detailed protocols for performing in vitro ubiquitination assays with lenalidomide-based PROTACs. These assays are fundamental for confirming the mechanism of action, evaluating the efficacy of novel PROTAC molecules, and understanding the kinetics of PROTAC-induced ubiquitination.[4]
Mechanism of Action
Lenalidomide and its derivatives function by binding to Cereblon (CRBN), which serves as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] In a lenalidomide-based PROTAC, the lenalidomide moiety acts as the E3 ligase ligand, while another ligand on the molecule binds to the target protein. This dual binding induces the formation of a stable ternary complex (POI-PROTAC-CRBN), bringing the target protein into the vicinity of the E3 ligase machinery.[1][4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular events in lenalidomide-based PROTAC-mediated ubiquitination and the general workflow for an in vitro ubiquitination assay.
Caption: Lenalidomide-based PROTAC mechanism of action.
Caption: Experimental workflow for an in vitro ubiquitination assay.
Quantitative Data Summary
The efficacy of a PROTAC is often determined by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum degradation achievable).[4] In vitro ubiquitination assays provide data that correlates with these cellular outcomes. Below is a template for summarizing quantitative data from such assays.
| PROTAC Identifier | Target Protein (POI) | E3 Ligase | PROTAC Conc. (µM) | Ubiquitinated POI (% of Total POI) | Notes |
| PROTAC-A | Protein X | CRBN | 0.1 | 15% | |
| PROTAC-A | Protein X | CRBN | 1 | 55% | |
| PROTAC-A | Protein X | CRBN | 10 | 30% | Hook effect observed |
| PROTAC-B | Protein X | CRBN | 1 | 70% | More potent than A |
| Negative Control | Protein X | CRBN | 1 (DMSO) | <5% | No PROTAC |
| Component Control | Protein X | None | 1 | <5% | No E3 Ligase |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol outlines the general steps for assessing the ability of a lenalidomide-based PROTAC to induce the ubiquitination of a target protein in a reconstituted cell-free system.[4]
Materials and Reagents:
-
E1 Ubiquitin-Activating Enzyme: (e.g., human UBE1)
-
E2 Ubiquitin-Conjugating Enzyme: (e.g., UBE2D2)
-
E3 Ubiquitin Ligase Complex: Recombinant CRL4^CRBN^ (CRBN/DDB1/CUL4A/RBX1)
-
Ubiquitin: Wild-type ubiquitin
-
ATP: Adenosine 5'-triphosphate solution
-
Target Protein (POI): Purified recombinant protein of interest
-
Lenalidomide-based PROTAC: Stock solution in DMSO
-
Reaction Buffer (10x): 500 mM HEPES pH 7.5, 200 mM NaCl, 50 mM MgCl₂, 10 mM TCEP
-
SDS-PAGE Loading Buffer (2x)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. The final volume is typically 20-25 µL.[4]
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-free water | - | X | - |
| 10x Reaction Buffer | 10x | 2.5 | 1x |
| ATP | 100 mM | 0.5 | 2 mM |
| Ubiquitin | 10 mg/mL | 1 | ~100 µM |
| E1 Enzyme | 5 µM | 0.5 | 100 nM |
| E2 Enzyme | 25 µM | 1 | 1 µM |
| CRL4^CRBN^ (E3) | 10 µM | 0.5 | 200 nM |
| Target Protein (POI) | 10 µM | 2.5 | 1 µM |
| PROTAC (or DMSO) | 100x final conc. | 1 | 1x |
| Total Volume | 25 |
Note: The optimal concentrations of enzymes and substrates may need to be determined empirically.
-
Initiate Reaction: Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubation: Incubate the reaction mixture at 37°C for 60-120 minutes.
-
Quench Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[5]
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific for the target protein and/or ubiquitin. An increase in high-molecular-weight species (a smear or laddering) of the target protein indicates polyubiquitination.
Controls:
-
Negative Control: Replace the PROTAC with an equivalent volume of DMSO.[4]
-
Component Controls: Omit E1, E2, or E3 ligase in separate reactions to ensure the ubiquitination is dependent on all components of the enzymatic cascade.[4]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation in a cellular context is mediated by the ubiquitination of the target protein.[2]
Materials and Reagents:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
Lenalidomide-based PROTAC
-
Proteasome inhibitor: (e.g., MG132)
-
Cell lysis buffer: (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G beads
-
Antibody for Western blotting against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow the accumulation of polyubiquitinated proteins.[2]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[2]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody and protein A/G beads.[2]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak ubiquitination | Inactive enzyme(s) or reagents | Test each component individually. Use fresh reagents. |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and component concentrations. | |
| PROTAC is not effective | Synthesize and test new PROTAC designs. | |
| "Hook effect" in PROTAC dose-response | Formation of non-productive binary complexes at high PROTAC concentrations.[1] | Test a wider range of PROTAC concentrations to observe the bell-shaped curve.[4] |
| High background in Western blot | Non-specific antibody binding | Optimize antibody concentration and washing steps. |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the development and characterization of lenalidomide-based PROTACs. The protocols and information provided herein offer a comprehensive guide for researchers to effectively assess the ubiquitination of target proteins, thereby accelerating the discovery of novel therapeutics.
References
Application Notes and Protocols: Targeted Protein Degradation Using Lenalidomide 4'-alkyl-C5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
"Lenalidomide 4'-alkyl-C5-azide" is a functionalized building block designed for the efficient synthesis of PROTACs. It incorporates the well-characterized immunomodulatory drug (IMiD) lenalidomide (B1683929), which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The molecule is further equipped with a five-carbon alkyl linker terminating in an azide (B81097) group, enabling straightforward conjugation to a POI ligand via "click chemistry."[3][4] This modular approach allows for the rapid generation of PROTAC libraries to target a wide array of proteins for degradation.
This document provides detailed application notes and experimental protocols for the utilization of "this compound" in the development of novel protein degraders.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from "this compound" involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. Lenalidomide and its analogs are known to act as "molecular glues," modulating the substrate specificity of the CRL4-CRBN complex to induce the ubiquitination and degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[5][6][7] By incorporating the lenalidomide moiety, the resulting PROTAC hijacks this cellular machinery to target a new protein of interest for degradation.
Caption: Mechanism of action for a PROTAC utilizing a lenalidomide-based E3 ligase ligand.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present representative data for lenalidomide-based PROTACs targeting various proteins. While these PROTACs were not explicitly synthesized using "this compound," the data serves as a valuable reference for the expected potency of PROTACs derived from this building block.
Table 1: Representative Degradation Data for Lenalidomide-Based PROTACs
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Compound 21 | THP-1 | ~810 | >90 | [2][8] |
| BTK | NC-1 | Mino | 2.2 | 97 | [9] |
| KRAS G12C | KP-14 | NCI-H358 | ~1250 | Not Specified | |
| HDAC1 | Compound 9 | HCT116 | 550 | >80 | |
| HDAC3 | Compound 9 | HCT116 | 530 | >80 | [1] |
Table 2: Representative Anti-proliferative Activity of Lenalidomide-Based PROTACs
| Target Protein | PROTAC Compound | Cell Line | IC50 (nM) | Reference |
| BRD4 | Compound 21 | THP-1 | 810 | [2] |
| Aiolos (IKZF3) | Compound 19 | MM1S | 128 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using "this compound" via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate "this compound" with a target protein ligand functionalized with a terminal alkyne.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC Synthesis with "Lenalidomide 4'-alkyl-C5-azide"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing "Lenalidomide 4'-alkyl-C5-azide".
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing low to no yield in my final copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. What are the common causes and how can I troubleshoot this?
Low or no yield in the final CuAAC step is a common hurdle. The issue often stems from the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshooting:
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst for the click reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.
-
Solution: Always prepare a fresh solution of the reducing agent, such as sodium ascorbate (B8700270). It is also crucial to thoroughly degas all solvents to remove dissolved oxygen, which can poison the Cu(I) catalyst.[1]
-
-
Poor Quality of Reagents: Degradation of the "this compound" or the alkyne-functionalized protein of interest (POI) ligand can prevent the reaction from proceeding.
-
Solution: Before initiating the click reaction, verify the purity of your azide (B81097) and alkyne precursors using analytical techniques like NMR or LC-MS.[1] Store azide-containing compounds, including the lenalidomide (B1683929) derivative, appropriately as they can be unstable.[1]
-
-
Suboptimal Reagent Ratios: Incorrect stoichiometry between the azide, alkyne, copper source, and reducing agent can lead to incomplete reactions.
-
Solution: Employing a slight excess (typically 1.1-1.5 equivalents) of one of the coupling partners (either the lenalidomide azide or the alkyne-POI ligand) can help drive the reaction to completion.[1]
-
-
Interfering Functional Groups: Certain functional groups can interfere with the copper catalyst. Thiols, for instance, which may be present from residual dithiothreitol (B142953) (DTT) in protein samples or within cysteine residues, can chelate the copper and inhibit the reaction.[1]
-
Solution: Ensure thorough purification of your reagents to remove any interfering substances. If working with proteins, consider purification steps to remove any reducing agents used in earlier stages.
-
-
Steric Hindrance: If the azide group on the lenalidomide linker or the alkyne on your POI ligand is sterically hindered, it may be inaccessible for the reaction to occur efficiently.
-
Solution: While difficult to address without redesigning the linkers, subtle changes in the reaction conditions, such as temperature or solvent, may sometimes help overcome minor steric issues. In some cases, a longer linker on either the lenalidomide moiety or the POI ligand might be necessary.[2]
-
FAQ 2: I am observing significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?
The formation of side products can complicate purification and reduce the overall yield of your desired PROTAC. A common side reaction in CuAAC is the homodimerization of terminal alkynes, known as Glaser coupling.[1]
Cause & Solution:
-
Alkyne Homodimerization (Glaser Coupling): This side reaction is promoted by the presence of Cu(I) and an oxidant, such as molecular oxygen.[1]
-
Solution: The most effective way to minimize Glaser coupling is to maintain a strictly oxygen-free environment. This can be achieved by thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensuring a sufficient excess of the reducing agent (sodium ascorbate) will also help to maintain the copper in its +1 oxidation state and create a reducing environment that disfavors this side reaction.[1]
-
FAQ 3: My "this compound" intermediate appears to be unstable. What are the best practices for handling and storing this reagent?
Azide-containing compounds can be sensitive to heat, light, and certain chemical environments.
Best Practices:
-
Storage: Store "this compound" at a low temperature (e.g., -20°C) and protected from light.
-
Handling: When weighing and handling the solid, avoid excessive heat. For reactions, it is best to use freshly prepared solutions.
-
Purity Check: If you suspect degradation, re-analyze the purity of the azide intermediate by LC-MS or NMR before use.
FAQ 4: I am facing solubility issues with my lenalidomide-based PROTAC during synthesis or for subsequent biological assays. What strategies can I employ to improve solubility?
PROTACs, due to their high molecular weight and often lipophilic nature, frequently suffer from poor aqueous solubility.[3][4] This can impact reaction efficiency, purification, and biological assay performance.[3][5]
Strategies to Improve Solubility:
-
Linker Modification: While you are starting with a C5 alkyl linker, for future iterations, consider incorporating more hydrophilic moieties like polyethylene (B3416737) glycol (PEG) units into the linker design. PEG linkers are known to enhance the aqueous solubility of PROTACs.[6]
-
Co-solvents: For reactions, using a co-solvent system such as DMF/H₂O, THF/H₂O, or DMSO can help to solubilize the reactants.[1] For biological assays, a small percentage of DMSO is often used to maintain the PROTAC in solution, though its potential effects on the assay should be considered.[5]
-
Formulation Strategies: For in vitro and in vivo studies, advanced formulation techniques, such as the use of excipients or creating amorphous solid dispersions, can significantly enhance the solubility and bioavailability of the final PROTAC.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction in PROTAC synthesis. Please note that optimal conditions may vary depending on the specific substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Copper Source | CuSO₄ / Sodium Ascorbate | CuSO₄ / Sodium Ascorbate | Cu(I) salt (e.g., CuBr) |
| Ligand | None | THPTA | TBTA |
| Solvent System | tBuOH/H₂O | DMSO/H₂O | THF, DCM |
| Typical Yield | 60-85% | 80-95% | 75-95% |
| Advantages | Simple, inexpensive reagents. | Protects catalyst, reduces reactive oxygen species, accelerates reaction.[1] | Avoids in-situ reduction, can be faster. |
| Disadvantages | Prone to catalyst oxidation; potential for side reactions.[1] | Ligand adds cost and complexity.[1] | Cu(I) salts are oxygen-sensitive and require careful handling.[1] |
Data compiled from typical outcomes in synthetic organic chemistry literature for PROTAC synthesis.
Experimental Protocols
General Protocol for CuAAC "Click" Reaction with this compound
This protocol outlines a general procedure for the final coupling of an alkyne-functionalized warhead with "this compound".
Reagent Preparation:
-
Reactant Solution: Dissolve the alkyne-containing precursor (1.0 equivalent) and "this compound" (1.1 equivalents) in a suitable degassed solvent (e.g., DMF/H₂O, THF/H₂O, or DMSO).[1]
-
Copper/Ligand Solution: In a separate vial, prepare a premixed solution of CuSO₄ (e.g., 0.1 equivalents) and a copper-stabilizing ligand such as THPTA (e.g., 0.5 equivalents).
-
Reducing Agent Solution: Prepare a fresh solution of sodium ascorbate (e.g., 0.5-1.0 equivalents) in degassed water.
Reaction Procedure:
-
To the solution of the alkyne and azide precursors, add the premixed copper/ligand solution.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or TLC. Reactions are typically complete within 1-16 hours.[8]
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow: PROTAC Synthesis via Click Chemistry
Caption: Workflow for PROTAC synthesis using CuAAC.
Logical Relationship: Troubleshooting Low Yield in CuAAC
Caption: Troubleshooting logic for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azide-Alkyne Click Chemistry in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using azide-alkyne click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using azide-alkyne click chemistry for PROTAC synthesis?
The most frequently encountered challenges include low reaction yields, the formation of side products, instability of azide-containing intermediates, and difficulties in purifying the final PROTAC molecule. These issues can often be traced back to factors such as catalyst inactivation, suboptimal reaction conditions, or the inherent properties of the complex PROTAC molecules themselves.
Q2: Why is my CuAAC (click) reaction for the final PROTAC assembly showing low to no yield?
Low or non-existent yields in the final CuAAC step are a common frustration. The primary culprits are often related to the catalyst, reagents, or reaction conditions. Key factors to investigate include an inactive copper catalyst, poor quality of azide (B81097) or alkyne precursors, suboptimal reagent ratios, the presence of interfering functional groups, and steric hindrance at the reaction site.[1]
Q3: What are the typical side products in CuAAC reactions for PROTAC synthesis, and how can they be minimized?
A significant side reaction to be aware of is the homodimerization of alkynes, also known as Glaser coupling. This occurs in the presence of Cu(I) and an oxidant like oxygen. To minimize this, it is crucial to maintain a reducing environment by strictly excluding oxygen and using a sufficient excess of a reducing agent like sodium ascorbate.[1]
Q4: My azide-containing intermediate appears to be unstable. What are the best practices for handling and storage?
Azide-containing compounds can be unstable. It is recommended to verify their purity using methods like NMR or LC-MS before proceeding with the click reaction. For storage, keeping them at low temperatures (-20°C), potentially as solutions in an appropriate solvent, can help maintain their stability.
Q5: What are the most effective methods for purifying PROTACs synthesized via click chemistry?
PROTACs are often high molecular weight and can be challenging to purify. Reverse-phase chromatography (e.g., using a C18 column) is a widely used and effective method.[1] A gradient of water and an organic solvent like acetonitrile, often with additives like 0.1% TFA or formic acid, is typically employed.
Troubleshooting Guides
Low or No Reaction Yield
A systematic approach is crucial when troubleshooting low yields in your CuAAC reaction. The following workflow can help identify and resolve the underlying issue.
Caption: Troubleshooting workflow for low or no yield in CuAAC reactions.
| Parameter | Typical Range | Notes | Reference |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | A slight excess of one component can drive the reaction to completion. | [2] |
| Copper Catalyst | 0.05 - 0.2 eq | Catalytic amounts are sufficient; excess can be detrimental. | [2] |
| Solvent | Anhydrous DMF, DCM, NMP, t-BuOH/H₂O, DMSO | Solubility and inertness are crucial. | [2] |
| Temperature | 0 °C to Room Temperature | Room temperature is often optimal. | [2] |
| Reaction Time | 1 - 24 hours | Monitor progress by LC-MS to avoid incomplete reaction or degradation. | [2] |
| Typical Yields | 50 - 95% | Highly dependent on the complexity of the substrates. | [2] |
Formation of Side Products
The primary side reaction of concern is the Glaser coupling of terminal alkynes. The following diagram illustrates the desired reaction versus the side reaction.
References
Technical Support Center: Optimizing Linker Length for CRBN-Recruiting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the linker length of CRBN-recruiting Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a CRBN-recruiting PROTAC?
There is no universal optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase pair.[1] However, most successful PROTACs feature linkers ranging from 7 to 29 atoms in length.[1] For some systems, a minimum linker length is necessary to observe any degradation. For example, one study targeting TBK1 showed no degradation with linkers shorter than 12 atoms.[2] It is crucial to empirically screen a library of PROTACs with varying linker lengths to determine the "sweet spot" for your specific system.[3][]
Q2: What are the most common types of linkers used for CRBN-recruiting PROTACs?
The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[][5] PEG linkers are favored for their hydrophilicity, which can enhance the solubility and biocompatibility of the PROTAC molecule.[3] Alkyl chains are synthetically straightforward and allow for systematic adjustments in length.[2] The choice of linker composition can influence the overall physicochemical properties of the PROTAC.[3][6]
Q3: How does the linker attachment point affect PROTAC activity?
The linker attachment points on both the warhead (targeting the POI) and the E3 ligase ligand are critical.[1][7] The linker should be connected at a solvent-exposed position on each ligand to avoid interfering with their binding to the respective proteins.[5][7] Computational modeling and analysis of ligand-protein co-crystal structures can help identify suitable attachment points that are less likely to disrupt binding.[1][7]
Q4: What is the "hook effect" and how is it related to the linker?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[1][8] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (POI-PROTAC or CRBN-PROTAC) instead of the essential ternary complex (POI-PROTAC-CRBN) required for degradation.[5][9] A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and potentially mitigating the hook effect.[5][10]
Troubleshooting Guides
Issue 1: My PROTAC shows weak or no degradation of the target protein.
This is a common challenge that can often be traced back to the linker design. Here are potential causes and troubleshooting steps:
-
Inefficient Ternary Complex Formation: The primary role of the PROTAC is to facilitate the formation of a stable ternary complex.[6][] If the linker is not of optimal length or composition, this complex may be unstable or may not form at all.[10]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[1][9]
-
Suboptimal Linker Attachment Points: The linker's connection points on the warhead and E3 ligase ligand may be hindering their binding.[1]
-
Solution: If possible, synthesize new PROTAC variants with the linker attached to different, solvent-exposed positions on the ligands.[1]
-
Issue 2: I'm observing a significant "hook effect" with my PROTAC.
A pronounced hook effect indicates that at higher concentrations, your PROTAC is favoring binary complex formation over the productive ternary complex.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of the first protein increases the affinity for the second, thus stabilizing the ternary complex.[5]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5]
-
Solution: Incorporate rigid moieties like alkynes, piperazine, or triazole into the linker to decrease its flexibility.[][13]
-
Data Presentation
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 9 | >1000 | <20 |
| PROTAC 2 | PEG | 12 | ~500 | ~60 |
| PROTAC 3 | PEG | 16 | ~100 | >90 |
| PROTAC 4 | PEG | 19 | ~750 | ~50 |
| PROTAC 5 | PEG | 21 | >1000 | <30 |
This table synthesizes data from studies investigating the impact of linker length on ERα degradation, demonstrating a clear optimal length for achieving maximal potency and efficacy.[14][15]
Table 2: Impact of Linker Length on TBK1 Degradation
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl/Ether | < 12 | No degradation | - |
| PROTAC B | Alkyl/Ether | 12-29 | Submicromolar | >90 (optimal at 21 atoms) |
This table illustrates that a minimum linker length was required to induce degradation of TBK1, with optimal activity observed at a specific length.[2]
Experimental Protocols
1. Cellular Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[2][8]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[3][16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein overnight at 4°C.[2] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2] Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10] Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curve.[2][10]
2. Ternary Complex Formation Assays
These assays are crucial for directly assessing the ability of a PROTAC to bring together the target protein and the E3 ligase.[2][17]
-
NanoBRET™ Ternary Complex Assay (in-cell):
-
Principle: This assay measures the proximity of the target protein and E3 ligase in live cells. The target protein is fused to NanoLuc® luciferase (energy donor), and a component of the E3 ligase complex (e.g., CRBN) is fused to HaloTag® (energy acceptor), which is labeled with a fluorescent ligand.[17] PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).
-
Methodology: Co-express the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion in cells. Label the cells with the HaloTag® fluorescent ligand. Treat the cells with varying concentrations of the PROTAC. Measure the BRET signal using a luminometer. An increase in the BRET ratio indicates ternary complex formation.[17]
-
-
Surface Plasmon Resonance (SPR) (in vitro):
-
Principle: SPR measures the binding kinetics and affinity of molecules in real-time.[2][12]
-
Methodology: Immobilize one of the proteins (e.g., CRBN) onto an SPR sensor chip.[10] Inject the PROTAC to measure its binary binding affinity. To assess ternary complex formation, inject the target protein in the presence of the PROTAC over the immobilized E3 ligase. An increase in the binding response compared to the injection of the target protein alone indicates the formation of the ternary complex.[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ternary Complex Formation [worldwide.promega.com]
Navigating the "Hook Effect": A Technical Support Center for Optimizing PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to understand, identify, and overcome the "hook effect" in Proteolysis-Targeting Chimera (PROTAC) experiments.
Section 1: Frequently Asked questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC, measured as the extent of target protein degradation, decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, rather than a typical sigmoidal curve.[1][2] Identifying the optimal concentration for maximum degradation (Dmax) is crucial, as simply increasing the dose can paradoxically reduce the desired effect.[1]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect is a consequence of the PROTAC's mechanism of action, which necessitates the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[2][3] At optimal concentrations, the PROTAC effectively acts as a bridge between the target protein and the E3 ligase. However, at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes:
These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][2]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[4] However, it is frequently observed at micromolar (µM) concentrations, and in some cases, at high nanomolar concentrations.[4] Therefore, performing a wide dose-response experiment, for instance from picomolar to high micromolar, is essential to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[2][4]
Q5: How can I mitigate or avoid the "hook effect" in my experiments?
A5: Strategies to minimize the hook effect primarily focus on optimizing the PROTAC concentration and enhancing the stability of the ternary complex. Key approaches include:
-
Comprehensive Dose-Response Analysis: Perform a broad, granular dose-response curve to accurately identify the optimal concentration (resulting in Dmax) and the concentrations at which the hook effect begins.[3]
-
Enhancing Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity. Positive cooperativity means that the binding of the PROTAC to one protein partner (either the target or the E3 ligase) increases its binding affinity for the other, thereby stabilizing the ternary complex over the binary complexes.[5]
-
Monitoring Ternary Complex Formation: Utilize biophysical and cellular assays to directly measure ternary complex formation across a range of PROTAC concentrations. This allows for the correlation between ternary complex levels and protein degradation.[4]
Section 2: Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic "hook effect".[4]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, paying close attention to the higher concentrations where the effect is observed.[4]
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[4]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays such as NanoBRET, TR-FRET, or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations. A bell-shaped curve in these assays should correlate with your degradation data.[4]
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). Poor permeability might lead to an accumulation of the compound extracellularly, affecting the intracellular concentration.[6]
-
Problem 2: I am not observing any target degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[6]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[6]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical or cellular assays (see Section 4: Experimental Protocols).[6]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[6]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[6]
-
Western Blot Troubleshooting: If using Western Blot to measure degradation, refer to detailed troubleshooting guides for this technique to rule out technical issues with the assay itself.[6]
-
Problem 3: The hook effect is very pronounced, with a narrow optimal concentration window.
-
Likely Cause: This may indicate low cooperativity in the formation of the ternary complex. The binary complexes are forming at concentrations very close to those that favor the ternary complex.
-
Troubleshooting Steps:
-
Quantify Cooperativity: Use Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the cooperativity factor (alpha). A low alpha value (close to or less than 1) confirms poor cooperativity.
-
Rational PROTAC Redesign: If poor cooperativity is confirmed, consider redesigning the PROTAC. Modifications to the linker length and composition, or to the ligands for the target protein or E3 ligase, can influence the stability and cooperativity of the ternary complex.[7]
-
Explore Different E3 Ligases: If possible, design PROTACs that recruit different E3 ligases, as the protein-protein interactions between the target and a different E3 ligase may be more favorable for cooperative ternary complex formation.
-
Section 3: Data Presentation
Table 1: Example DC50 and Dmax Values for Characterized PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| MZ1 | BRD4 | VHL | HeLa | ~10 | >90 | Yes |
| ARV-771 | BRD4 | VHL | 22Rv1 | ~1 | >95 | Yes |
| dBET1 | BRD4 | CRBN | MOLM-13 | ~5 | >90 | Yes |
| Compound 22 | HDAC3 | VHL | HCT116 | 440 | 77 | Minimal |
Note: These values are approximate and can vary depending on the specific experimental conditions. Data compiled from multiple sources.[8][9]
Table 2: Influence of Cooperativity on Ternary Complex Formation and Degradation
| PROTAC | Target Protein | E3 Ligase | Binary Affinity (Target, Kd) | Binary Affinity (E3, Kd) | Cooperativity (α) | Ternary Complex Stability | Hook Effect |
| PROTAC 1 | SMARCA2 | VHL | Moderate | Moderate | 3.2 | Moderate | Pronounced |
| ACBI1 | SMARCA2 | VHL | Weaker | Weaker | 26 | High | Reduced |
Data adapted from Farnaby et al. A higher cooperativity factor (α > 1) indicates that the formation of the ternary complex is favored over the binary complexes, which can lead to a less pronounced hook effect.[10]
Section 4: Experimental Protocols
Protocol 1: Dose-Response Analysis of Protein Degradation by Western Blot
This protocol details the quantification of target protein degradation following PROTAC treatment.[1][11][12]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC in fresh culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe the hook effect. Include a vehicle-only control (e.g., DMSO).[2]
-
Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[11]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.[11]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Develop the blot using an ECL substrate and visualize the bands.[2]
-
Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control and plot against the log of the PROTAC concentration to determine DC50 and Dmax.[2]
-
Protocol 2: Measuring Ternary Complex Formation in Live Cells using NanoBRET™
This protocol outlines the use of NanoBRET™ to quantify the formation of the ternary complex in real-time.[13][14][15]
-
Cell Transfection and Preparation:
-
PROTAC Treatment and Signal Detection:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells. To distinguish ternary complex formation from subsequent degradation, you can pre-treat cells with a proteasome inhibitor like MG132.[13]
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[15]
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.[13]
-
-
Data Analysis:
Protocol 3: Assessing PROTAC Cell Permeability with PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method to predict passive membrane permeability.[16][17][18]
-
Preparation of Plates and Membrane:
-
Prepare a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to mimic a biological membrane.[18]
-
Coat the filter of a donor plate with the lipid solution.[18]
-
Fill the wells of an acceptor plate with buffer.[17]
-
-
Permeability Assay:
-
Quantification and Analysis:
-
After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[17]
-
Calculate the permeability coefficient (Pe) based on the change in concentration over time.
-
Section 5: Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. bioassaysys.com [bioassaysys.com]
Technical Support Center: Enhancing the Cellular Permeability of Lenalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize lenalidomide (B1683929) or its derivatives as a Cereblon (CRBN) E3 ligase ligand. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for lenalidomide-based PROTACs?
A1: Lenalidomide-based PROTACs, like most PROTACs, are large molecules, often with molecular weights exceeding 800 Da, and typically possess a high polar surface area.[1][2][3][4] These characteristics fall outside the typical range of Lipinski's "rule of five" for orally available drugs, leading to inherently poor passive diffusion across the lipophilic cell membrane.[1][5] For a PROTAC to be effective, it must first enter the cell to engage its intracellular target protein and the CRBN E3 ligase to form a productive ternary complex for subsequent target degradation.[1][6]
Q2: What are the key physicochemical properties influencing PROTAC permeability?
A2: Several physicochemical properties are critical determinants of a PROTAC's ability to cross the cell membrane:
-
Lipophilicity (logP/logD): A balance is essential. While sufficient lipophilicity is needed to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and being trapped within the membrane.[4]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, which is generally unfavorable for passive diffusion.[4]
-
Molecular Weight (MW): As mentioned, a lower molecular weight is generally preferred for better permeability.[4]
-
Three-Dimensional (3D) Conformation: A PROTAC's ability to adopt a folded conformation can shield its polar surface area, reducing its effective polarity and improving permeability.[4][7] This "chameleonic" behavior is significantly influenced by the linker's composition and flexibility.[4][5]
Q3: How does linker design impact the cell permeability of a lenalidomide-based PROTAC?
A3: The linker is a critical determinant of a PROTAC's efficacy, influencing not only the stability and geometry of the ternary complex but also its physicochemical properties related to permeability.[8] Key aspects of linker design include:
-
Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures like a 1,4-disubstituted phenyl ring can significantly improve cellular permeability.[9] Avoiding multiple amide motifs in the linker is also recommended to preserve permeability.[9] Conversely, incorporating basic nitrogen into aromatic rings or alkyl linkers can be useful for improving solubility.[9]
-
Length: The linker must be of an optimal length to facilitate a productive ternary complex. This is empirically determined for each target.[4] Shorter alkyl linkers may be preferable for permeability as they help minimize the already high topological polar surface area (TPSA).[10]
-
Conformation: The linker's flexibility can lead to various conformations, some of which are not favorable for membrane permeation.[4] The ability to form intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" shape, which reduces its size and polarity, thereby facilitating cell permeability.[9]
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the extent of target protein degradation decreases at high PROTAC concentrations.[1][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][8] It is crucial to perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect.[1]
Troubleshooting Guides
This guide addresses common issues encountered during experiments aimed at assessing and improving the cellular permeability of lenalidomide-based PROTACs.
| Problem | Potential Causes | Suggested Solutions |
| No or low target degradation observed | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1] 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring the target protein and CRBN together. 3. "Hook Effect": The PROTAC concentration is too high, leading to non-productive binary complexes.[1] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to determine the permeability of your PROTAC. Consider redesigning the linker or employing uptake-enhancing strategies.[1] 2. Confirm Target Engagement: Use biophysical assays like NanoBRET to confirm that the PROTAC is binding to both the target and CRBN within the cell.[1] 3. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect.[1] 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment. |
| Discrepancy between cell-free (e.g., PAMPA) and cell-based permeability data | 1. Active Transport Mechanisms: Cell-based assays account for both passive diffusion and active transport, while cell-free assays like PAMPA only measure passive permeability.[1] 2. Metabolism: The PROTAC may be metabolized by cells, affecting its intracellular concentration. | 1. Investigate Transporters: If cell-based permeability is higher than in PAMPA, it may indicate active uptake. If it is lower, it could be due to efflux.[1] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes. |
| High variability in permeability assay results | 1. Low Solubility: The PROTAC may be precipitating in the assay buffer. 2. Non-specific Binding: The PROTAC may be binding to the assay plates or other components. 3. Inconsistent Cell Monolayer: In Caco-2 assays, the integrity of the cell monolayer may be compromised. | 1. Improve Solubility: Use co-solvents or formulation strategies to enhance solubility. 2. Use Low-Binding Plates: Employ plates designed for low non-specific binding. 3. Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. |
Strategies to Improve Cellular Permeability: Data Summary
Several strategies have been explored to enhance the cellular permeability of PROTACs. The following table summarizes some of these approaches and their reported outcomes.
| Strategy | Modification | Key Finding | Reference |
| Linker Optimization | Replacing a PEG linker with a 1,4-disubstituted phenyl ring. | Significantly improved cellular permeability. | [9] |
| Amide-to-Ester Substitution | Replacing an amide bond in the linker with an ester bond. | Dramatically increased membrane permeability and cellular degradation activity. | [10] |
| Prodrug Approach | Masking polar groups with lipophilic moieties that are cleaved intracellularly. | Can improve permeability and oral bioavailability. | [9][11] |
| Intramolecular Hydrogen Bonds | Designing linkers that promote folded conformations. | Facilitates cell permeability by reducing molecular size and polarity. | [9] |
| CLIPTACs (in-cell click-formed proteolysis targeting chimeras) | Assembling the PROTAC inside the cell from two smaller, more permeable fragments. | The smaller precursors show better cell permeability, leading to the formation of the active PROTAC intracellularly. | [5] |
Experimental Protocols
Here are detailed protocols for key assays used to evaluate the cell permeability of lenalidomide-based PROTACs.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[12][13]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.[12]
-
Donor and Acceptor Solutions: Prepare a donor solution of the test PROTAC in PBS. Fill the acceptor plate wells with PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[12]
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[12]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[12]
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.[12]
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[12]
Data Calculation:
The permeability coefficient (Pe) is calculated using the following equation:
Pe = (V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability of a PROTAC across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model for intestinal absorption and can account for active transport and efflux.[13]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
-
TEER meter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with 5% CO2. Collect samples from the basolateral side at various time points.
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC to the basolateral (B) side and fresh transport buffer to the apical (A) side.[12] c. Incubate and collect samples as described for the A-B direction.[12]
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[12]
Data Calculation:
The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[12] The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
Protocol 3: Cellular Uptake Assay by LC-MS/MS
Objective: To quantify the intracellular concentration of a PROTAC over time.[12]
Materials:
-
Adherent cell line of interest (e.g., HEK293, MM.1S)
-
Cell culture plates (e.g., 12-well)
-
Cell culture medium
-
Test PROTAC
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for analysis
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells into 12-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.[12]
-
Compound Treatment: Treat the cells with the test PROTAC at the desired concentration and for various time points.
-
Cell Harvesting: a. At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound. b. Add trypsin-EDTA to detach the cells. c. Centrifuge the cell suspension to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the lysate using a BCA assay.
-
Sample Preparation for LC-MS/MS: Precipitate the protein from the lysate (e.g., with cold acetonitrile) and centrifuge to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the concentration of the PROTAC in the supernatant using a validated LC-MS/MS method with a standard curve.
Data Calculation:
The intracellular concentration is typically expressed as the amount of PROTAC (e.g., in pmol) per milligram of total protein.
Visualizations
Caption: Experimental workflow for assessing and optimizing PROTAC cellular permeability.
Caption: Troubleshooting guide for low target degradation of lenalidomide-based PROTACs.
Caption: Key strategies for enhancing the cellular permeability of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Navigating Solubility Challenges of Lenalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for addressing the poor solubility of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "Lenalidomide 4'-alkyl-C5-azide" E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs containing "this compound" often exhibit poor aqueous solubility?
A1: PROTACs, by their nature, are complex, high molecular weight molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility. The "this compound" moiety contributes to this in several ways:
-
Lipophilicity of the Alkyl Linker: The C5 alkyl chain is hydrophobic and contributes to the overall lipophilicity of the PROTAC molecule.[1][2] This can lead to poor solubility in aqueous buffers commonly used in biological assays.
-
Large Molecular Size: The combination of a target protein binder, the lenalidomide (B1683929) E3 ligase ligand, and the linker results in a large molecule, which generally correlates with decreased solubility.
-
Crystalline Structure: The solid-state properties of the PROTAC, such as a stable crystal lattice, can hinder its dissolution in aqueous media.
Q2: What are the downstream experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results, leading to:
-
Underestimation of Potency: Precipitation of the PROTAC in cell culture media or assay buffers can lead to an artificially low concentration of the compound in solution, resulting in an underestimation of its degradation capacity (DC50) and maximal degradation (Dmax).
-
Irreproducible Data: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in your results.
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
Q3: How does the 4'-alkyl-C5-azide linker compare to more hydrophilic linkers like PEG?
A3: The choice of linker is a critical determinant of a PROTAC's physicochemical properties.
-
Alkyl Linkers (like 4'-alkyl-C5-azide): These linkers are generally hydrophobic and offer a high degree of conformational flexibility.[1] While this flexibility can be advantageous for ternary complex formation, the hydrophobicity can negatively impact aqueous solubility. However, the increased lipophilicity may enhance passive membrane permeability.[3]
-
PEG Linkers: Polyethylene glycol (PEG) linkers are more hydrophilic and are often incorporated to improve the aqueous solubility of PROTACs.[1][3] However, excessively long or polar PEG chains can sometimes reduce cell permeability.
The optimal linker choice represents a balance between solubility and permeability for a specific PROTAC scaffold.
Troubleshooting Guide
Problem: My PROTAC containing "this compound" is precipitating out of my aqueous assay buffer.
This is a common issue when diluting a high-concentration DMSO stock solution into an aqueous medium.
-
Stock Solution Preparation: Ensure your PROTAC is fully dissolved in a high-quality, anhydrous organic solvent, typically 100% DMSO, to create a high-concentration stock solution (e.g., 10-20 mM).
-
Controlled Dilution: When preparing working solutions, perform serial dilutions in a way that minimizes the final concentration of the organic solvent in your aqueous buffer (ideally ≤ 0.5%). Add the PROTAC stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can trigger precipitation.
If precipitation persists, consider the following formulation and chemical modification strategies:
-
Co-solvents: For particularly challenging PROTACs, the use of co-solvents can significantly improve solubility. A common approach is to use a mixture of DMSO and a biocompatible solvent like PEG300.
-
Amorphous Solid Dispersions (ASDs): ASDs are a powerful formulation strategy where the PROTAC is dispersed in a polymer matrix in an amorphous state. This can significantly enhance the apparent solubility and dissolution rate.
-
Chemical Modification: If you are in the process of designing your PROTAC, consider strategies to improve the intrinsic solubility of the molecule:
-
Incorporate Polar Groups: The introduction of basic nitrogen atoms into the linker or other parts of the PROTAC can improve solubility.
-
Optimize Linker Composition: While the 4'-alkyl-C5-azide provides a convenient handle for click chemistry, if solubility remains a major hurdle, exploring alternative linkers with improved hydrophilicity may be necessary.
-
Data Presentation
The following tables provide an illustrative comparison of the physicochemical properties and solubility of PROTACs with different linker types. Note: As specific quantitative data for a PROTAC containing "this compound" is not publicly available, this data is representative of general trends observed for alkyl vs. PEG linkers.
Table 1: Illustrative Physicochemical Properties of PROTACs with Different Linkers
| Property | PROTAC with Alkyl Linker (e.g., C5) | PROTAC with PEG Linker (e.g., PEG4) |
| Calculated LogP (cLogP) | Higher | Lower |
| Topological Polar Surface Area (TPSA) | Lower | Higher |
| Aqueous Solubility | Lower | Higher |
| Cell Permeability (Passive) | Potentially Higher | Potentially Lower |
Table 2: Illustrative Aqueous Solubility Data
| PROTAC Linker Type | Illustrative Aqueous Solubility (µg/mL) in PBS (pH 7.4) |
| Alkyl (C5) | < 1 |
| PEG (4 units) | 10 - 50 |
| Alkyl (C5) with Solubilizing Group | 5 - 20 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer using nephelometry or UV-Vis spectroscopy.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and constant (typically ≤1%).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation (Small Scale)
This protocol outlines a solvent evaporation method for preparing a small-scale ASD for initial evaluation.
-
Polymer and PROTAC Solution: Dissolve the PROTAC and a suitable polymer (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS) in a common volatile solvent (e.g., acetone (B3395972) or methanol). The drug loading can be varied (e.g., 10-30% w/w).
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
-
Solubility Testing: The solubility of the ASD can then be determined and compared to the crystalline or amorphous form of the PROTAC alone.
Mandatory Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation via the Cereblon E3 ligase pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting poor PROTAC solubility.
References
Troubleshooting Ternary Complex Formation with Lenalidomide PROTACs: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ternary complex formation using lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide offers insights into common experimental hurdles and provides structured solutions to facilitate successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of PROTACs, and why is it important?
A1: A ternary complex is the crucial intermediate formed when a PROTAC molecule simultaneously binds to both a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] In the case of lenalidomide-based PROTACs, the E3 ligase is Cereblon (CRBN).[2] This proximity, induced by the PROTAC, is the foundational step for the subsequent ubiquitination and proteasomal degradation of the target protein.[3] Without the formation of a stable ternary complex, the PROTAC cannot effectively induce protein degradation.
Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
A2: When no target degradation is observed, a systematic approach is recommended.[4] First, ensure you have included essential controls in your experiment:
-
Vehicle Control (e.g., DMSO): Establishes a baseline for protein levels.[4]
-
Positive Control PROTAC: A known degrader for your target or another well-characterized PROTAC to confirm the experimental system is functional.[4]
-
Proteasome Inhibitor (e.g., MG132): This should rescue target protein degradation, confirming a proteasome-dependent mechanism.[4]
-
Negative Control Compound: A structurally similar but inactive version of your PROTAC can confirm the degradation is specific to your molecule's intended mechanism.[4]
-
E3 Ligase Ligand Only (Lenalidomide or analogue): This helps assess any off-target effects of the CRBN-binding component.[4]
If controls are in place and performing as expected, further investigation into binary and ternary complex formation is warranted.
Q3: My dose-response curve shows a "hook effect." What does this mean, and how can I mitigate it?
A3: The "hook effect" is a characteristic phenomenon in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex.[7][8]
To mitigate the hook effect, perform a more detailed dose-response curve with a wider range of concentrations, particularly focusing on lower nanomolar to micromolar ranges.[6] This will help identify the optimal concentration for maximum degradation (Dmax) and the concentration at which 50% of the maximum degradation occurs (DC50).[4]
Q4: How does the linker connecting the lenalidomide (B1683929) and target-binding moieties affect ternary complex formation?
A4: The linker plays a critical role in the stability and formation of the ternary complex.[9] Its length, composition, and attachment points are crucial design parameters.[10][11]
-
Length: An optimal linker length is necessary to bridge the target protein and CRBN without causing steric hindrance.[11][12]
-
Composition: The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[12][13]
-
Rigidity: The flexibility of the linker can impact the conformational stability of the ternary complex.[]
If you suspect linker issues, it may be necessary to synthesize and test a library of PROTACs with varying linker lengths and compositions.[10]
Q5: What is "cooperativity" in ternary complex formation, and how does it impact PROTAC efficacy?
A5: Cooperativity refers to the influence of the initial binary binding event (e.g., PROTAC to CRBN) on the subsequent binding of the second protein (the target POI).[15]
-
Positive Cooperativity (α > 1): The formation of the first binary complex increases the binding affinity for the second protein. This is desirable as it stabilizes the ternary complex.[6][16]
-
Negative Cooperativity (α < 1): The formation of the first binary complex decreases the binding affinity for the second protein, which can destabilize the ternary complex.[16][17]
-
No Cooperativity (α = 1): The binding events are independent.[16]
Positive cooperativity is often associated with more potent and efficient degradation.[18][19] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure cooperativity.[20][21]
Troubleshooting Experimental Issues
| Issue | Potential Cause | Recommended Action |
| No target degradation observed | 1. Poor cell permeability of the PROTAC.[13]2. Low expression of CRBN or the target protein in the cell line.[6]3. Inefficient ternary complex formation.[22]4. Proteasome inhibition by other factors.[23] | 1. Assess cell permeability using assays like the Caco-2 permeability assay.[13]2. Confirm protein expression levels via Western Blot or proteomics.3. Use biophysical assays (SPR, ITC, FRET) to confirm binary and ternary complex formation.[1][21]4. Include a proteasome inhibitor control (e.g., MG132) to ensure the proteasome is active.[4] |
| "Hook effect" observed | Formation of non-productive binary complexes at high PROTAC concentrations.[7][8] | Perform a wider and more granular dose-response curve, especially at lower concentrations, to accurately determine DC50 and Dmax.[6] |
| Inconsistent degradation results | 1. Cell passage number and confluency affecting protein expression.2. Instability of the PROTAC in culture media.3. Variability in incubation times. | 1. Use cells within a consistent passage number range and seed at a consistent density.2. Assess the stability of the PROTAC in your experimental conditions.3. Perform a time-course experiment to determine the optimal degradation window.[23] |
| High off-target effects | 1. The target-binding warhead has low selectivity.2. The lenalidomide moiety is causing degradation of endogenous CRBN neosubstrates (e.g., IKZF1/3).[24] | 1. Profile the selectivity of your warhead independently.2. Monitor the levels of known CRBN neosubstrates. Consider modifying the lenalidomide scaffold to alter neosubstrate degradation.[24] |
Key Experimental Protocols
A variety of biophysical and cellular assays are essential for characterizing ternary complex formation.[25][26]
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[19][27]
Protocol for VHL/MZ1/BRD4-BD2 Ternary Complex Analysis (Adaptable for CRBN):
-
Immobilization: Covalently immobilize biotinylated CRBN complex onto a streptavidin-coated sensor chip.[27]
-
Binary Interaction (PROTAC-CRBN): Inject a series of concentrations of the lenalidomide PROTAC over the sensor surface to measure the binary binding kinetics.[27]
-
Binary Interaction (PROTAC-Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine the other binary interaction.
-
Ternary Complex Formation: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these solutions over the CRBN-immobilized surface.[27]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change upon binding, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[20][27]
Protocol for Ternary Complex Analysis:
-
Binary Titration 1: Titrate the PROTAC into a solution of CRBN to determine the binary binding affinity (KD1).[27]
-
Binary Titration 2: Titrate the PROTAC into a solution of the target protein to determine the second binary binding affinity (KD2).[27]
-
Ternary Titration: Titrate the target protein into a solution containing a pre-formed binary complex of CRBN and the PROTAC. The resulting heat change reflects the formation of the ternary complex.
-
Data Analysis: Analyze the titration curves to determine the thermodynamic parameters for each binding event and calculate the cooperativity (α).
NanoBRET™ Ternary Complex Assay in Live Cells
This assay uses Bioluminescence Resonance Energy Transfer (BRET) to monitor protein-protein interactions in live cells, providing a more physiologically relevant context.[3][28]
Protocol:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag® ligand in a suitable cell line.[3]
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Lysis and Reagent Addition: Lyse the cells and add the NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve in the plot of NanoBRET™ ratio versus PROTAC concentration is indicative of the hook effect at the level of ternary complex formation.[8]
Visualizing Key Concepts
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. oxfordglobal.com [oxfordglobal.com]
- 27. benchchem.com [benchchem.com]
- 28. Protein Degradation and PROTACs [promega.jp]
Technical Support Center: Strategies to Enhance Ternary Complex Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation and stabilization of ternary complexes, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Weak or No Ternary Complex Formation Detected in Biophysical Assays (e.g., SPR, TR-FRET, ITC)
Question: My biophysical assays show minimal or no signal for ternary complex formation. What are the potential causes and how can I troubleshoot this?
Answer: The absence of a detectable ternary complex can stem from several factors, from the integrity of your reagents to the fundamental design of your bifunctional molecule.
| Potential Cause | Recommended Solution |
| Suboptimal Linker Design | Vary Linker Length: The distance between the target protein and the E3 ligase is critical. A linker that is too short can cause steric clashes, while one that is too long may lead to an entropic penalty and unproductive binding. Synthesize and test a library of molecules with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units).[1][2] Modify Linker Composition and Rigidity: The chemical nature of the linker affects its flexibility and ability to pre-organize the binding partners. Experiment with more rigid linkers (e.g., incorporating piperazine (B1678402) or triazole moieties) or different flexible linkers to find an optimal conformation.[1][3] |
| Incorrect Linker Attachment Point (Exit Vector) | The linker's attachment point on the ligands is crucial for achieving a productive orientation.[3][4] Analyze the crystal structure of the ligand-protein binary complexes to identify solvent-exposed regions that do not interfere with key binding interactions. Synthesize and test analogs with different attachment points.[3] |
| Low Binary Binding Affinity | If the affinity of one or both ligands for their respective proteins is too weak, it can prevent the formation of a stable ternary complex. Independently verify the binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). If necessary, re-design the ligands to improve their individual binding affinities. |
| Protein Quality Issues | The purity, proper folding, and activity of your target protein and E3 ligase are paramount. Confirm protein integrity using techniques like SDS-PAGE for purity and Dynamic Light Scattering (DLS) to check for aggregation. Ensure that any required co-factors or binding partners for the E3 ligase are present (e.g., Elongin B/C for VHL). |
| Assay-Specific Technical Problems | Each biophysical assay has its own potential pitfalls. For SPR, ensure proper immobilization and check for non-specific binding. For TR-FRET, verify the activity of donor and acceptor fluorophores and optimize antibody/protein concentrations. For ITC, ensure accurate concentration measurements and use identical buffer conditions for all components to minimize heat of dilution artifacts.[5] |
Issue 2: Ternary Complex Forms in Biochemical Assays, but Cellular Degradation is Weak or Absent
Question: I can detect ternary complex formation in vitro, but I don't observe significant degradation of my target protein in cells. What could be the disconnect?
Answer: A discrepancy between biochemical and cellular activity is a common hurdle. This often points to issues with the molecule's behavior in a complex cellular environment or a non-productive geometry of the ternary complex.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[1] Evaluate and optimize the physicochemical properties of your molecule (e.g., cLogP, polar surface area, number of hydrogen bond donors). Modifying the linker by incorporating groups that improve permeability can be effective.[1] Confirm intracellular target engagement using cellular assays like CETSA or NanoBRET™.[1] |
| Non-Productive Ternary Complex Geometry | The ternary complex may be stable but oriented in a way that the E3 ligase cannot efficiently transfer ubiquitin to accessible lysine (B10760008) residues on the target protein's surface.[3] This is often a linker-dependent issue. Systematically modify the linker length, composition, and attachment points to alter the relative orientation of the two proteins.[3] |
| PROTAC Instability | The molecule may be rapidly metabolized or degraded within the cell. Measure the stability of your PROTAC in cell lysates and culture medium over time using LC-MS/MS. If instability is an issue, modify the linker or ligands to remove metabolically labile sites. |
| Low Intracellular Protein Expression | The levels of the target protein or the E3 ligase in your chosen cell line may be insufficient for efficient degradation. Verify the expression levels of both proteins using Western Blotting. Consider using a different cell line with higher expression levels or overexpressing the target or ligase. |
Issue 3: The "Hook Effect" is Limiting Degradation Potency
Question: My dose-response curve for protein degradation is bell-shaped, showing reduced efficacy at high concentrations. How can I address this "hook effect"?
Answer: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of separate binary complexes (PROTAC-Target and PROTAC-E3 Ligase) over the productive ternary complex.[1][6]
| Potential Cause | Recommended Solution |
| High PROTAC Concentration | At high concentrations, the equilibrium shifts towards binary complex formation, reducing the concentration of the essential ternary complex.[6] Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. The peak of the bell-shaped curve represents the optimal concentration.[1] |
| Low Cooperativity | PROTACs that form highly cooperative ternary complexes are less susceptible to the hook effect.[1] Positive cooperativity means the formation of one binary complex enhances the binding of the second protein, stabilizing the ternary complex even at higher concentrations.[2] Focus on optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase, thereby increasing cooperativity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of ternary complexes and why is it important?
A1: Cooperativity (alpha, α) measures how the binding of one protein to the PROTAC affects the binding of the second protein. It is a critical factor for the stability of the ternary complex.[2]
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the target protein. This is highly desirable as it leads to a more stable ternary complex and can help mitigate the "hook effect".[2][6]
-
Negative Cooperativity (α < 1): The binding of one protein decreases the affinity for the other, which is detrimental to PROTAC efficiency.[2][6]
-
No Cooperativity (α = 1): The binding events are independent of each other.[2]
Q2: What is the optimal linker length for a PROTAC?
A2: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, most successful PROTACs have linkers with lengths ranging from 3 to 15 atoms. A linker that is too short may cause steric clashes, while an overly long or flexible linker can result in non-productive binding modes or a significant entropic penalty upon complex formation.[2][4] The best approach is to empirically test a library of PROTACs with systematically varied linker lengths.[1]
Q3: How do I choose the right attachment point for the linker on my ligands?
A3: The linker attachment point, or "exit vector," is a critical parameter.[3] The ideal attachment point is typically a solvent-exposed region of the ligand that does not disrupt its key binding interactions with its target protein.[3][4] Analyzing the co-crystal structure of the ligand bound to its protein is the most effective way to identify suitable attachment points.
Q4: Which biophysical assay is best for characterizing my ternary complex?
A4: A multi-faceted approach is often necessary, as each technique provides different information.[5]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (k_on, k_off) and affinity (K_D) for both binary and ternary interactions. It is excellent for quantifying cooperativity.[7][8]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat of binding, providing a complete thermodynamic profile (K_D, stoichiometry, enthalpy, entropy). It is considered a gold-standard for measuring binding affinity in solution but has lower throughput.[5][9]
-
TR-FRET / AlphaLISA: These are robust, high-throughput proximity-based assays suitable for screening compound libraries and determining the potency (EC50) of ternary complex formation.[10]
-
NanoBRET™: A live-cell proximity-based assay that allows for the measurement of ternary complex formation in a physiological context, providing insights into cellular target engagement and complex stability over time.[11][12][13]
Data Presentation: Quantitative Analysis of Ternary Complexes
The following tables summarize key quantitative data for well-characterized PROTACs, providing insights into their binary and ternary binding affinities, kinetics, and cooperativity.
Table 1: Binding Affinities (K_D) and Cooperativity (α) of PROTACs
| PROTAC | Target Protein (BD) | E3 Ligase | K_D (Binary, to Target) [nM] | K_D (Binary, to Ligase) [nM] | K_D (Ternary) [nM] | Cooperativity (α) | Assay Method |
| MZ1 | BRD4 (BD2) | VHL | 18 | 29 | 1.3 | 22 | SPR[14] |
| MZ1 | BRD3 (BD2) | VHL | 28 | 29 | 20 | 1.4 | SPR |
| MZ1 | BRD2 (BD2) | VHL | 28 | 29 | 1.4 | 20 | SPR |
| AT1 | BRD4 (BD2) | VHL | 18 | 1800 | 95 | 19 | SPR |
Data compiled from published studies. K_D values can vary based on experimental conditions.
Table 2: Kinetic Parameters (k_on, k_off) and Half-Life (t_1/2) of Ternary Complexes
| PROTAC | Ternary Complex | k_on (10^5 M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) | Dissociative Half-Life (t_1/2) [s] | Assay Method |
| MZ1 | VHL/MZ1/BRD4(BD2) | 2.5 | 6 | 130 | SPR[14] |
| MZ1 | VHL/MZ1/BRD3(BD2) | 1.1 | 160 | 4 | SPR[14] |
| MZ1 | VHL/MZ1/BRD2(BD2) | 2.5 | 10 | 70 | SPR |
The dissociative half-life (t_1/2 = ln(2)/k_off) is a direct measure of ternary complex stability.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Experimental Workflow: Ternary Complex Analysis by SPR
Caption: A typical workflow for analyzing binary and ternary complex kinetics and cooperativity using Surface Plasmon Resonance (SPR).
Logical Workflow: Troubleshooting Poor Cellular Degradation
Caption: A logical decision-making workflow for troubleshooting PROTACs that show poor cellular activity despite in vitro complex formation.
Experimental Protocols
Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (k_on, k_off) and affinity (K_D) of binary and ternary complex formation, and to calculate the cooperativity factor (α).
Materials:
-
High-purity, tagged E3 ligase (e.g., biotinylated) and target protein.
-
PROTAC compound.
-
SPR instrument and appropriate sensor chip (e.g., streptavidin-coated).
-
Running Buffer (e.g., HBS-EP+, pH 7.4).
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip surface to a target response level.
-
Binary Interaction Analysis:
-
Prepare a series of PROTAC concentrations in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, followed by a dissociation phase with running buffer.
-
Regenerate the surface if necessary.
-
Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine K_D_binary.[5]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[15]
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface, followed by a dissociation phase.
-
Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the kinetic parameters for the formation of the ternary complex (K_D_ternary).[10]
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = K_D_binary / K_D_ternary .[10] An α > 1 indicates positive cooperativity.
-
Protocol 2: Ternary Complex Analysis by Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (K_D, ΔH, ΔS, stoichiometry) of ternary complex formation.
Materials:
-
High-purity, concentrated E3 ligase and target protein.
-
PROTAC compound.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects.
-
Prepare the E3 ligase in the ITC cell (e.g., 10-20 µM).
-
Prepare the target protein mixed with the PROTAC in the injection syringe (e.g., 100-200 µM protein with a molar equivalent or slight excess of PROTAC).[5]
-
-
Binary Titrations (Controls):
-
Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the individual binary binding parameters.[5]
-
-
Ternary Titration:
-
Titrate the solution of target protein and PROTAC from the syringe into the E3 ligase solution in the ITC cell.
-
The instrument will measure the small heat changes that occur upon each injection as the ternary complex forms.
-
-
Data Analysis:
-
Integrate the heat peaks from the thermogram and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters for ternary complex formation.[5]
-
Protocol 3: Live-Cell Ternary Complex Analysis by NanoBRET™
Objective: To quantify the dose-dependent formation and kinetics of a ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression plasmid for NanoLuc®-fused target protein.
-
Expression plasmid for HaloTag®-fused E3 ligase (e.g., VHL or CRBN).[13]
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC compound.
-
Opti-MEM® I Reduced Serum Medium.
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A 1:100 ratio of donor to acceptor plasmid is often a good starting point to minimize steric hindrance.[13]
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Assay Protocol:
-
Prepare a serial dilution of the PROTAC compound.
-
Label the cells by adding the HaloTag® ligand and Nano-Glo® substrate to the wells. Incubate as recommended by the manufacturer.
-
Add the PROTAC dilutions to the wells.
-
-
Data Acquisition:
-
Read the plate on a luminometer equipped with two filters to detect donor emission (~460nm) and acceptor emission (~618nm).
-
For kinetic analysis, read the plate at multiple time points after PROTAC addition.[16]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Ternary Complex Formation [promega.sg]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. bmglabtech.com [bmglabtech.com]
Technical Support Center: Navigating Off-Target Effects of Lenalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you identify, understand, and mitigate off-target effects to ensure the specificity and safety of your targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with lenalidomide-based PROTACs?
A1: The primary off-target effects of lenalidomide-based PROTACs stem from the inherent activity of the lenalidomide (B1683929) moiety, which recruits the E3 ligase Cereblon (CRBN). This can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[1] The most well-characterized neosubstrates include the zinc finger transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential developmental toxicities.[1][3][4]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the intended target protein.[5][6][7] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[3][7][8] These binary PROTAC-E3 ligase complexes can still be active and may recruit and degrade low-affinity off-target proteins, contributing to the off-target profile.[3][8]
Q3: What are the key strategies to minimize off-target effects of lenalidomide-based PROTACs?
A3: Several strategies can be employed to reduce off-target effects:
-
Optimize PROTAC Concentration: Use the lowest effective concentration that achieves robust on-target degradation. This can be determined through a detailed dose-response experiment.[1]
-
Modify the Lenalidomide Moiety: Introducing chemical modifications to the lenalidomide scaffold, particularly at the C5 or C6 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[9][10][11]
-
Optimize the Linker: The composition and length of the linker can influence the stability and conformation of the ternary complex, thereby affecting degradation selectivity.[12]
-
Use a Different E3 Ligase: If feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, can be an effective strategy as they have different sets of endogenous substrates and off-target profiles.[1]
Q4: How can I confirm that an observed cellular phenotype is a direct result of on-target protein degradation?
A4: To validate that a cellular phenotype is directly caused by the degradation of your target protein, several control experiments are crucial:
-
Use a Non-degrading Control: Synthesize an inactive version of your PROTAC, for example, by introducing a mutation in the E3 ligase-binding moiety (e.g., an epimer of lenalidomide) that prevents it from binding to CRBN. This control will still bind to the target protein but will not induce its degradation. If the phenotype is still observed with this control, it is likely an off-target effect independent of degradation.[1]
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of your target protein.
-
Orthogonal Approaches: Use other methods to deplete the target protein, such as siRNA or CRISPR/Cas9, and check if the same phenotype is observed.
Troubleshooting Guide
Problem 1: My proteomics data shows significant degradation of known lenalidomide neosubstrates (e.g., IKZF1, IKZF3).
| Possible Cause | Troubleshooting Action |
| High PROTAC Concentration | Perform a detailed dose-response experiment to identify the minimal effective concentration that degrades the target protein without significantly affecting neosubstrates.[1] |
| Inherent Activity of Lenalidomide Moiety | Consider redesigning the PROTAC with a modified lenalidomide analog (e.g., with substitutions at the C5 or C6 position) to reduce neosubstrate binding.[9][10][11] |
| Prolonged Incubation Time | Conduct a time-course experiment to determine the optimal incubation time for maximal on-target degradation with minimal off-target effects.[1] |
| Cell Line Sensitivity | Test the PROTAC in a different cell line that may have lower expression levels of the off-target neosubstrates.[1] |
Problem 2: I am observing the degradation of unexpected proteins in my proteomics analysis.
| Possible Cause | Troubleshooting Action |
| Formation of Stable Off-Target Ternary Complexes | The PROTAC may be forming stable and productive ternary complexes with off-target proteins. Assess the formation of off-target ternary complexes using biophysical assays like NanoBRET.[1] |
| Downstream Effects of On-Target Degradation | The degradation of the intended target may be affecting the stability of interacting proteins or signaling pathways. Perform a time-course proteomics experiment to distinguish between direct and indirect degradation effects.[1] |
| Degradation-Independent Activity | The observed protein loss might not be due to proteasomal degradation. Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms a proteasome-dependent mechanism.[1] |
Problem 3: My PROTAC is potent but shows significant cellular toxicity.
| Possible Cause | Troubleshooting Action |
| On-Target Toxicity | The degradation of the target protein is inherently toxic to the cells. Confirm this by using an alternative method for target depletion (e.g., siRNA, CRISPR) and observing if the toxicity persists. |
| Off-Target Toxicity | The toxicity is due to the degradation of essential off-target proteins. Conduct comprehensive proteomics to identify potential off-targets and perform rescue experiments by overexpressing degradation-resistant mutants of suspected off-targets.[12] |
| Metabolite Toxicity | A metabolite of the PROTAC could be causing toxicity. Perform metabolic stability assays to identify potential toxic metabolites. |
Data Presentation
Table 1: Example Quantitative Proteomics Data for a Lenalidomide-Based PROTAC Targeting Protein X
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Protein X | PROX | -4.2 | <0.001 | On-Target |
| IKZF1 | IKZF1 | -3.1 | <0.001 | Yes (Neosubstrate) |
| IKZF3 | IKZF3 | -2.8 | <0.001 | Yes (Neosubstrate) |
| SALL4 | SALL4 | -1.5 | 0.01 | Yes (Neosubstrate) |
| Protein Y | PROY | -2.5 | 0.005 | Yes (Unexpected) |
| Protein Z | PROZ | 0.2 | 0.65 | No |
Note: This table presents hypothetical data for illustrative purposes. Significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.[13]
Table 2: Example Biophysical Data for Ternary Complex Formation
| Complex | Binding Affinity (KD) | Cooperativity (α) |
| PROTAC - Target Protein X | 50 nM | - |
| PROTAC - CRBN | 200 nM | - |
| Target X - PROTAC - CRBN | - | 5.2 |
An α value greater than 1 indicates positive cooperativity, which is often desirable for potent and selective PROTACs.
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Identification
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration, a higher concentration to assess the hook effect, a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an inactive epimer).[13]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration and digest the proteins into peptides using an enzyme like trypsin.[13]
-
Isobaric Labeling (Optional but Recommended): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for accurate relative quantification.[14]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[13]
-
Data Analysis: Identify and quantify proteins using specialized software. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[13]
Protocol 2: Western Blot for Validation of Off-Target Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations and controls as described in the proteomics protocol.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein, suspected off-target proteins (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system. Quantify band intensities to determine the extent of protein degradation.
Visualizations
Caption: On-target vs. off-target degradation pathways for lenalidomide-based PROTACs.
Caption: Troubleshooting workflow for unexpected protein degradation.
Caption: The "Hook Effect" at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Conjugation of Lenalidomide 4'-alkyl-C5-azide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the conjugation of "Lenalidomide 4'-alkyl-C5-azide" to alkyne-bearing molecules. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.
The primary methods for conjugating an azide-functionalized molecule like Lenalidomide (B1683929) 4'-alkyl-C5-azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will cover optimization and troubleshooting for both pathways.
Troubleshooting Guide
This section addresses specific problems you may encounter during the conjugation reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Catalyst Inactivation (CuAAC): The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[1][2] | 1a. Use a Reducing Agent: The most common method is to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270). Always use a freshly prepared solution of sodium ascorbate.[3][4] 1b. Degas Solvents: Sparge all buffers and solvents with an inert gas (e.g., argon or nitrogen) for 10-15 minutes before use to remove dissolved oxygen.[2][3] 1c. Use a Stabilizing Ligand: Ligands like THPTA or TBTA protect the Cu(I) from oxidation and improve its solubility and catalytic activity.[1][2][3] |
| 2. Azide (B81097) Reduction: If your reaction buffer contains reducing agents like DTT or TCEP, they can reduce the azide group on your lenalidomide derivative to an amine, preventing the click reaction.[5] | 2a. Remove Reducing Agents: If possible, remove reducing agents before adding the azide compound via buffer exchange, dialysis, or desalting columns.[5] 2b. Use Azide-Compatible Reagents: If a reducing agent is necessary, consider milder options or a sequential reaction design where the reduction is performed and quenched before the azide is introduced.[5] | |
| 3. Suboptimal Reagent Concentration: For the reaction to proceed efficiently, reactants should generally be at a concentration greater than 10 µM.[1] | 3. Increase Reactant Concentrations: If possible, increase the starting concentrations of your lenalidomide-azide and alkyne partner. | |
| 4. Inhibitory Buffer Components (CuAAC): Buffers containing chelating agents, such as Tris or EDTA, can sequester the copper catalyst, inhibiting the reaction.[1][4][6] | 4. Change Buffer System: Switch to a non-chelating buffer like phosphate-buffered saline (PBS) or HEPES within a pH range of 6.5-8.0.[2][4] | |
| Presence of Unexpected Side Products | 1. Alkyne Homocoupling (Glaser Coupling) (CuAAC): In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of your terminal alkyne, consuming the starting material.[1] | 1a. Ensure Anaerobic Conditions: Thoroughly degas all solutions and maintain an inert atmosphere (argon or nitrogen) over the reaction. 1b. Use a Ligand: A stabilizing ligand can help prevent this side reaction.[3] |
| 2. Non-specific Labeling (SPAAC): With highly reactive strained alkynes (e.g., DBCO), non-specific labeling of proteins or other biomolecules can sometimes occur.[5] | 2. Optimize Stoichiometry: Reduce the molar excess of the strained alkyne reagent to the minimum required for efficient conjugation (e.g., start with 2-5 equivalents). | |
| Difficulty Purifying the Final Conjugate | 1. Residual Copper Catalyst (CuAAC): Copper can be toxic to cells and interfere with downstream applications. It is crucial to remove it from the final product.[7] | 1a. Use Chelating Resins: After the reaction, treat the mixture with a copper-chelating resin to remove the catalyst.[7] 1b. EDTA Wash: Perform an aqueous wash with a solution of EDTA to sequester and remove copper ions.[7] |
| 2. Excess Unreacted Reagents: A large excess of either the lenalidomide-azide or the alkyne partner can co-purify with the desired product. | 2. Optimize Stoichiometry & Purification: Use a molar ratio closer to 1:1 if possible. Employ purification techniques appropriate for your molecule's properties, such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or dialysis.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Which conjugation method should I choose: CuAAC or SPAAC?
A: The choice depends on your application.
-
CuAAC (Copper-Catalyzed): This reaction is generally faster and uses simple, inexpensive terminal alkynes. However, the copper catalyst can be toxic to living cells, making it more suitable for in vitro synthesis or labeling of purified biomolecules where the copper can be removed post-reaction.[3][9]
-
SPAAC (Strain-Promoted): This is a "copper-free" click reaction that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN). It is bioorthogonal and ideal for use in complex biological environments, including live cells and in vivo studies, as it avoids cytotoxic metal catalysts.[8][10][]
Q2: What is the optimal ligand and ligand-to-copper ratio for a CuAAC reaction?
A: For aqueous reactions, a water-soluble ligand like THPTA is highly recommended.[2] A ligand-to-copper ratio of 5:1 is often suggested to effectively stabilize the Cu(I) catalyst and protect it from oxidation.[1][4] The ligand should be pre-mixed with the CuSO₄ solution before adding it to the reaction mixture.[4]
Q3: What are the best solvents for conjugating this compound?
A: The choice of solvent depends on the solubility of your conjugation partner.
-
For Small Molecules: Solvents like DMF, DMSO, or mixtures of t-BuOH/water are commonly used.[3]
-
For Biomolecules (e.g., proteins, antibodies): Aqueous buffers like PBS or HEPES (pH 7.0-7.5) are standard.[2] A small percentage of an organic co-solvent like DMSO (<10%) can be used to dissolve the lenalidomide-azide stock solution before adding it to the aqueous buffer.[8]
Q4: How can I monitor the progress of my conjugation reaction?
A: Several analytical methods can be used:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method to monitor the disappearance of starting materials and the appearance of the desired product, confirming its mass.[5]
-
TLC (Thin-Layer Chromatography): For small molecule conjugations, TLC can provide a quick visual assessment of the reaction's progress.
-
IR (Infrared) Spectroscopy: The azide group has a distinct and strong absorption peak around 2100 cm⁻¹. Monitoring the disappearance of this peak provides a direct measure of azide consumption and reaction completion.[12][13]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For detailed structural confirmation of the final product, especially for small molecule conjugates.[14][15]
Q5: How can I confirm that my starting lenalidomide-azide is stable?
A: The stability of the azide group is crucial. If you suspect degradation (e.g., reduction to an amine), you can use LC-MS. The conversion of the azide group (-N₃, mass ≈ 42.01 Da) to an amine group (-NH₂, mass ≈ 16.02 Da) results in a characteristic mass loss of 26.0 Da.[5]
Quantitative Data & Starting Conditions
The following tables provide recommended starting concentrations and conditions for typical CuAAC and SPAAC reactions. These should be optimized for your specific system.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Concentration Range (Small Molecule) | Concentration Range (Bioconjugation) | Molar Equivalents (Typical) | Notes |
| Limiting Reagent (Alkyne or Azide) | 1 - 100 mM | 10 µM - 500 µM | 1.0 | This is your baseline concentration. |
| Excess Reagent (Azide or Alkyne) | 1.1 - 2.0 eq | 2 - 10 eq | 1.1 - 10 | A slight excess drives the reaction to completion.[2] |
| Copper(II) Sulfate (CuSO₄) | 1 - 5 mol% | 50 µM - 250 µM | 0.01 - 0.05 | Catalyst source. |
| Sodium Ascorbate | 10 - 20 mol% | 1 mM - 5 mM | 0.1 - 0.2 (relative to alkyne/azide) | Reducing agent. Must be prepared fresh.[4] |
| Stabilizing Ligand (e.g., THPTA) | 5 - 25 mol% | 250 µM - 1.25 mM | 5 (relative to copper) | Protects the Cu(I) catalyst.[2][4] |
Table 2: Recommended Reagent Concentrations for SPAAC
| Reagent | Concentration Range | Molar Equivalents (Typical) | Notes |
| Limiting Reagent (e.g., Biomolecule) | 1 µM - 500 µM | 1.0 | Typically the more complex or valuable component. |
| Strained Alkyne (e.g., DBCO) | 2 µM - 5 mM | 2 - 20 | A molar excess is used to ensure efficient labeling of the limiting reagent.[8][10] |
Experimental Protocols
Protocol 1: General CuAAC Protocol for Small Molecule Conjugation
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 100 mM stock solution of the alkyne partner in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 250 mM stock solution of a ligand (e.g., TBTA) in a suitable solvent (e.g., DMF/t-BuOH).
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq).
-
Add the this compound stock solution (1.1 eq).
-
Add the reaction solvent (e.g., a mixture of t-BuOH/water).
-
Add the ligand solution (e.g., 0.05 eq).
-
Add the CuSO₄ solution (e.g., 0.01-0.05 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.[3]
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.1-0.2 eq).[3]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. To remove residual copper, an aqueous wash with 1% EDTA solution can be included.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General SPAAC Protocol for Bioconjugation
-
Reagent Preparation:
-
Prepare the alkyne-functionalized biomolecule (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[10]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the biomolecule solution, add the this compound stock solution to achieve the desired final molar excess (typically 5-20 fold excess relative to the biomolecule).[8]
-
Ensure the final concentration of DMSO is low (e.g., <10%) to avoid denaturation of the biomolecule.[8]
-
Incubate the reaction at room temperature or 4°C for 1-24 hours with gentle mixing.[8]
-
-
Purification:
Visualizations
Caption: General experimental workflow for a CuAAC-mediated conjugation.
Caption: Decision tree for troubleshooting low-yield conjugation reactions.
Caption: Desired and potential side reaction pathways in click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 12. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating CRBN Engagement: A Comparative Guide for Lenalidomide 4'-alkyl-C5-azide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the development of novel PROTACs (Proteolysis Targeting Chimeras) and molecular glues relies on the effective engagement of an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is a key target for a class of immunomodulatory drugs (IMiDs) and their derivatives. "Lenalidomide 4'-alkyl-C5-azide" is a functionalized ligand designed for the development of PROTACs, incorporating the lenalidomide (B1683929) scaffold to recruit CRBN and a terminal azide (B81097) for conjugation to a target protein ligand.
This guide provides a comparative overview of methodologies to validate the engagement of "this compound" with CRBN, presenting experimental data for benchmark compounds, detailed protocols for key assays, and visualizations to clarify the underlying biological and experimental workflows. While specific quantitative data for "this compound" is not publicly available, this guide utilizes data from its parent compound, lenalidomide, and other relevant derivatives to provide a framework for its characterization.
Comparative Data on CRBN Ligand Engagement
The following table summarizes key performance metrics for well-characterized CRBN ligands, lenalidomide and pomalidomide (B1683931). These values serve as a benchmark for assessing the CRBN engagement of novel derivatives like "this compound." The affinity (Kd) and potency (IC50) are critical parameters for quantifying the direct interaction with CRBN.
| Compound | Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |
| Lenalidomide | ITC | Kd | 0.64 ± 0.24 | Recombinant CRBN-DDB1 | [1] |
| Lenalidomide | TR-FRET | IC50 | 2.694 | Recombinant CRBN | [2] |
| Lenalidomide | Affinity Bead Competition | IC50 | ~2 | U266 myeloma cell extracts | [3][4] |
| Pomalidomide | Affinity Bead Competition | IC50 | ~2 | U266 myeloma cell extracts | [3][4] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating CRBN engagement. Below are detailed protocols for three widely used assays.
NanoBRET™ CRBN Target Engagement Assay
This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged CRBN, providing a quantitative measure of intracellular target engagement.
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
NanoBRET™ fluorescent tracer (e.g., BODIPY-lenalidomide)
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds (e.g., this compound)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Cell Plating: Seed HEK293 cells in assay plates at a density of 2 x 104 cells per well and incubate overnight.
-
Transfection: Transfect cells with the NanoLuc®-CRBN vector according to the manufacturer's protocol and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls (lenalidomide, pomalidomide) in Opti-MEM™.
-
Tracer Preparation: Dilute the NanoBRET™ fluorescent tracer in Opti-MEM™.
-
Assay:
-
Add the test compounds to the cells and incubate for 2 hours at 37°C.
-
Add the fluorescent tracer to all wells and incubate for an additional 2 hours.
-
Prepare the Nano-Glo® Live Cell Reagent and add it to all wells.
-
Read the plate on a luminometer equipped with 450 nm (donor) and >600 nm (acceptor) filters.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.
Materials:
-
K562 or other suitable cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Western blot or ELISA reagents
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes/plates and heat to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
Detection: Carefully collect the supernatant and analyze the amount of soluble CRBN by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble CRBN against the temperature for both treated and untreated samples. A shift in the melting curve indicates ligand-induced stabilization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This in vitro assay measures the binding of a ligand to CRBN by detecting the proximity between a donor and an acceptor fluorophore.
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex
-
Terbium (Tb)-labeled anti-His antibody (donor)
-
Fluorescently labeled CRBN ligand (e.g., fluorescein-pomalidomide) (acceptor)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of the His-CRBN/DDB1 complex, Tb-anti-His antibody, fluorescently labeled ligand, and test compounds in assay buffer.
-
Assay Plate Setup:
-
Add the test compound dilutions to the assay plate.
-
Add the His-CRBN/DDB1 complex and Tb-anti-His antibody mixture.
-
Add the fluorescently labeled ligand.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm/620 nm) and plot it against the test compound concentration to determine the IC50 of displacement.
Visualizing CRBN Engagement and Experimental Workflows
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of CRBN-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of E3 Ligase Ligands in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This choice profoundly influences a PROTAC's degradation efficacy, selectivity, and overall pharmacological properties.[1][2][3] This guide provides an objective, data-driven comparison of commonly utilized and emerging E3 ligase ligands, supported by experimental data and detailed methodologies for key validation assays.
PROTACs are heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[4][5] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that triggers the polyubiquitination of the POI, marking it for degradation by the proteasome.[4][5][6] While the human genome encodes over 600 E3 ligases, only a fraction have been successfully leveraged for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][5][8][9] This guide focuses on a head-to-head comparison of ligands for the most extensively used E3 ligases—Cereblon (CRBN) and von Hippel-Lindau (VHL)—as well as providing insights into ligands for MDM2 and IAPs.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is a multifactorial equation where the choice of E3 ligase ligand plays a crucial role. Key metrics for comparing these ligands include their binding affinity to the E3 ligase, and the resulting PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The following tables summarize publicly available data for PROTACs utilizing different E3 ligase ligands against various protein targets.
Table 1: CRBN-Recruiting PROTACs
Cereblon (CRBN) is a widely expressed substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[10] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][10]
| Ligand (Example) | Target Protein | DC50 | Dmax | Cell Line |
| Pomalidomide-based | BRD4 | ~1.8 nM | >90% | 22Rv1 |
| Lenalidomide-based | IKZF3 | ~5 nM | >95% | MM.1S |
| Thalidomide-based | CK1α | ~10 nM | ~90% | MOLM-13 |
| E3 ligase Ligand 9 | Not extensively reported in PROTAC context | - | - | - |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific assay conditions. This data is for general comparison.
A key consideration with IMiD-based ligands is their inherent ability to act as "molecular glues," inducing the degradation of neosubstrates like Ikaros family zinc finger proteins (IKZF1 and IKZF3).[10] While this can have therapeutic benefits, it can also lead to off-target effects.[10] Newer ligands, such as E3 ligase Ligand 9, have been developed to lack this intrinsic activity, potentially offering a more selective degradation profile.[10] However, these newer ligands may exhibit weaker binding affinity to CRBN, which could necessitate further optimization of the PROTAC design.[10]
Table 2: VHL-Recruiting PROTACs
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[2] VHL ligands are peptidomimetic and are designed to mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.[1]
| Ligand (Example) | Target Protein | DC50 | Dmax | Cell Line |
| VH032-based (e.g., in ARV-771) | BET Bromodomains | <1 nM | >90% | 22Rv1 |
| VL285 Analog-based | BRD4 | 3.3 nM | 97% | PC3 |
| VHL Ligand 1-based (e.g., in MZ1) | BRD4 | ~25 nM | >80% | HeLa |
VHL-based PROTACs are known for their high potency and have often been reported to exhibit a less pronounced "hook effect" compared to some CRBN-based counterparts.[2] The hook effect is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations due to the formation of non-productive binary complexes.[2]
Table 3: MDM2 and IAP-Recruiting PROTACs
MDM2 and Inhibitor of Apoptosis Proteins (IAPs) represent other classes of E3 ligases that have been successfully recruited by PROTACs.
| E3 Ligase | Ligand (Example) | Target Protein | DC50 | Dmax | Cell Line |
| MDM2 | Nutlin-based | BRD4 | ~30 nM | >90% | RS4;11 |
| cIAP1 | LCL161-based | RIPK2 | ~100 nM | ~75% | THP-1 |
MDM2-recruiting PROTACs can offer a dual mechanism of action by degrading a target protein while also stabilizing the p53 tumor suppressor.[1] IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have also shown promise in degrading various disease-relevant proteins.[11]
Signaling Pathways and Experimental Workflows
To understand and validate the efficacy of PROTACs, it is crucial to visualize their mechanism of action and the experimental workflows used for their characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Bridge to Degradation: A Comparative Analysis of PROTACs with Varying Linker Compositions
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein and E3 ligase ligands, plays a pivotal role. Far from being a passive spacer, the linker's composition—primarily polyethylene (B3416737) glycol (PEG), alkyl, or rigid structures—profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of PROTACs with varying linker compositions, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The linker's length, flexibility, and chemical nature are critical determinants of a PROTAC's performance, profoundly influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[2]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact a PROTAC's biological activity. The most prevalent types include flexible linkers like polyethylene glycol (PEG) and alkyl chains, and more rigid linkers incorporating cyclic moieties.[2][3]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can enhance the aqueous solubility and cell permeability of PROTACs.[2][4] Approximately 54% of reported PROTACs utilize PEG linkers.[4] Their flexibility can be advantageous for achieving a productive ternary complex conformation.[5]
-
Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility and are synthetically accessible.[4] However, their hydrophobic nature can sometimes negatively impact the solubility of the resulting PROTAC molecule.[4]
-
Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and improving pharmacokinetic properties through conformational control.[2][6]
The selection between these linker types involves a trade-off between hydrophobicity, hydrophilicity, and their consequent effects on a PROTAC's properties.[7] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of various linker types and lengths.[4]
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[4] The following tables summarize experimental data from various studies comparing the performance of PROTACs with different linker compositions.
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK) [5]
| Compound/Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A (Alkyl) | 10 | 50 | 85 | Ramos |
| PROTAC B (PEG) | 11 | 25 | >95 | Ramos |
| PROTAC C (Alkyl) | 13 | 30 | 90 | Ramos |
| PROTAC D (PEG) | 14 | 15 | >95 | Ramos |
Key Observation: In this series of BTK degraders, the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to alkyl linkers of similar lengths. This could be attributed to the enhanced solubility and potentially more favorable conformational flexibility imparted by the PEG chain, facilitating ternary complex formation.[5]
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting BRD4 [5]
| Compound/Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 (PEG) | - | <1 | >90 | H661 |
| PROTAC (0 PEG units) | 0 | <500 | - | H661 |
| PROTAC (1-2 PEG units) | 1-2 | >5000 | - | H661 |
| PROTAC (4-5 PEG units) | 4-5 | <500 | - | H661 |
Key Observation: For BRD4, the PEG-based PROTAC ARV-825 demonstrated sub-nanomolar degradation potency. Interestingly, a study exploring different PEG linker lengths for CRBN-based BRD4 PROTACs found that both very short (0 PEG units) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) showed reduced potency.[5]
Mandatory Visualization
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental Workflow for PROTAC Evaluation.
Caption: Logical Relationship of Linker Properties.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Degradation[1][8]
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, Ramos) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC compound in the cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[9]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
5. Signal Detection and Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.[9]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).[9]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Protocol 2: Time-Resolved FRET (TR-FRET) Assay for Ternary Complex Formation[10]
Objective: To quantify the dose-dependent formation of the POI-PROTAC-E3 ligase ternary complex and determine the compound's potency (EC50).
1. Reagent Preparation:
-
Prepare stock solutions of purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and FRET-paired antibodies (e.g., anti-His-Donor, anti-GST-Acceptor) in an appropriate assay buffer.[10]
-
Perform a serial dilution of the PROTAC compound in DMSO, followed by dilution into the final assay buffer.[10]
2. Assay Protocol (384-well plate format):
-
Add the diluted PROTAC solutions to the wells of a low-volume, non-binding surface microplate.[10]
-
Prepare a master mix of the POI and E3 ligase at optimized concentrations (typically in the low nanomolar range). Add this mix to each well.[10]
-
Incubate for 30-60 minutes at room temperature.[10]
-
Prepare a master mix of the donor and acceptor antibodies. Add this mix to each well.[10]
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.[10]
3. Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at the donor (~620 nm) and acceptor (~665 nm) wavelengths after a time delay.[10]
4. Data Analysis:
-
Calculate the TR-FRET ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.[10]
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the binary complexes outcompete the ternary complex formation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. prereview.org [prereview.org]
A Comparative Guide to the In Vitro and In Vivo Validation of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of lenalidomide-based Proteolysis Targeting Chimeras (PROTACs) with other alternatives, supported by experimental data. It is designed to assist researchers in the rational design and evaluation of this promising class of targeted protein degraders.
Introduction to Lenalidomide-Based PROTACs
Lenalidomide (B1683929), an immunomodulatory imide drug (IMiD), functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding event induces the degradation of specific "neosubstrate" proteins.[1] PROTACs are heterobifunctional molecules that leverage this mechanism by linking a target-binding ligand to a CRBN-recruiting ligand, such as lenalidomide or its analogs.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity.[3] While other E3 ligases like von Hippel-Lindau (VHL) are also widely used in PROTAC design, CRBN ligands derived from thalidomide (B1683933) and its analogs, including lenalidomide and pomalidomide (B1683931), offer advantages such as smaller size and favorable drug-like properties.[3][]
Comparative In Vitro and In Vivo Performance
This section presents a comparative analysis of lenalidomide-based PROTACs targeting various proteins of interest, with a focus on their degradation efficiency (DC50 and Dmax), anti-proliferative activity, and in vivo efficacy.
BET Protein Degraders
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are attractive therapeutic targets in oncology. Several studies have reported the development of potent lenalidomide-based BET-targeting PROTACs.
Table 1: In Vitro Performance of Lenalidomide-Based BET PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) | Reference |
| ARV-825 | BRD4 | Jurkat | <1 | >95 | 1.8 | [5] |
| Compound 21 | BRD4 | THP-1 | Not Reported | Effective Degradation | 810 | [6] |
| F-P | BET proteins | MM1.S | Not Reported | Effective Degradation | Potent Activity | [7] |
Comparison with VHL-Based PROTACs:
A head-to-head comparison of the CRBN-based PROTAC dBET1 and the VHL-based PROTAC MZ1 , both targeting BET proteins, revealed that while both were potent degraders, MZ1 showed greater selectivity for BRD4 over other BET family members.[3] In contrast, dBET1 degraded BRD2, BRD3, and BRD4 with similar potency.[3] This highlights that the choice of E3 ligase can influence the selectivity profile of a PROTAC.
CDK6 Degraders
Cyclin-dependent kinase 6 (CDK6) is a key regulator of the cell cycle and a valid target in several cancers, including multiple myeloma. Lenalidomide and pomalidomide-based PROTACs have been developed to induce the degradation of CDK6.
Table 2: In Vitro Performance of Pomalidomide-Based CDK6 PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CP-10 | CDK6 | U251 | ~2.1 | Not Reported | [8] |
| YKL-06-102 | CDK6, IKZF1/3 | MM.1S | Not Reported | Potent Degradation | [9] |
Synergistic Activity:
Studies have shown that CDK6 degradation by PROTACs can act synergistically with IMiDs like lenalidomide and pomalidomide in multiple myeloma cells, both in vitro and in vivo.[10] This suggests a promising combination therapy approach for overcoming drug resistance.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the validation of lenalidomide-based PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay
Objective: To assess the anti-proliferative effect of a PROTAC.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC50 value.
-
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of a PROTAC in a tumor-bearing animal model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula Volume = (length × width^2) / 2 is commonly used.
-
-
Randomization and Treatment:
-
When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the PROTAC via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at various time points after the last dose to analyze target protein levels by Western blotting or immunohistochemistry to confirm in vivo target engagement and degradation.
-
Visualizations
Signaling Pathway and PROTAC Mechanism of Action
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing PROTACs with "Lenalidomide 4'-alkyl-C5-azide": A Comparative Guide to Degradation Efficiency
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The choice of E3 ubiquitin ligase ligand and the corresponding linker technology significantly influences a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs synthesized using the Cereblon (CRBN) ligand "Lenalidomide 4'-alkyl-C5-azide," offering insights into their degradation efficiency relative to other E3 ligase ligand systems.
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. Lenalidomide, a well-established immunomodulatory drug, is a potent ligand for the CRBN E3 ligase.[1] The "this compound" moiety provides a readily adaptable platform for PROTAC synthesis, incorporating the CRBN-recruiting element with a versatile azide (B81097) functional group. This azide allows for the straightforward conjugation to a POI ligand via "click chemistry," a highly efficient and specific reaction, facilitating the rapid assembly of PROTAC libraries.
Comparative Degradation Efficiency
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct, publicly available experimental data specifically comparing PROTACs synthesized with "this compound" against a comprehensive panel of alternatives for the same target is limited, we can infer performance from studies on closely related lenalidomide-based PROTACs.
The following table summarizes the performance of a representative lenalidomide-based PROTAC targeting the Bromodomain-containing protein 4 (BRD4) and compares it with PROTACs that utilize a different CRBN ligand (thalidomide) or a different E3 ligase (von Hippel-Lindau, VHL).
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Lenalidomide-PROTAC | Lenalidomide | BRD4 | Various | pM range | >90[1] |
| Thalidomide-PROTAC | Thalidomide | BRD4 | Various | 15 | >95[1] |
| VHL-based PROTAC (MZ1) | VH032 | BRD4 | HeLa | 25 | >95 |
Note: The data for the Representative Lenalidomide-PROTAC is based on published results for highly potent lenalidomide-based BRD4 degraders and serves as a strong indicator of the potential efficacy of PROTACs synthesized with "this compound".[1]
From this data, it is evident that lenalidomide-based PROTACs can achieve exceptional potency, often in the picomolar range, which is a significant advantage in drug development.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the degradation efficiency of PROTACs.
Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer and heat the samples. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
High-Throughput Degradation Assay (e.g., HiBiT Assay)
Objective: To enable rapid and quantitative measurement of protein degradation in a high-throughput format.
Protocol:
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with a small peptide tag (e.g., HiBiT).
-
Assay Setup: Seed the engineered cells in a multi-well plate (e.g., 96-well or 384-well).
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Lysis and Detection: Lyse the cells and add a detection reagent containing a complementary larger subunit (e.g., LgBiT) that binds to the peptide tag to form a functional luciferase.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of tagged protein remaining.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine DC50 and Dmax values.
Mass Spectrometry-Based Proteomics
Objective: To globally and unbiasedly quantify changes in protein abundance following PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample using specialized software. Compare the protein abundance between PROTAC-treated and control samples to determine the fold change in protein levels.
Visualizing the Process: Pathways and Workflows
To further elucidate the mechanisms and experimental procedures involved, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation using a lenalidomide-based PROTAC.
Caption: Experimental workflow for assessing the degradation efficiency of PROTACs.
References
A Comparative Guide to Orthogonal Methods for Validating PROTAC-Induced Protein Degradation
For researchers, scientists, and drug development professionals, the validation of Proteolysis Targeting Chimeras (PROTACs) is a critical process that necessitates a multi-faceted approach.[1] PROTACs are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] Their unique mechanism of action requires rigorous validation to confirm on-target degradation, assess potency and selectivity, and elucidate the precise mechanism.[1][3] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a reliable and complete data package for any PROTAC development program.[2][4] This guide provides an objective comparison of key orthogonal methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in designing effective validation strategies.
The PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[5] They function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[5][6] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][7] This induced proximity facilitates the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is the critical initiating step.[2][5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[5][6] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[5]
Caption: PROTAC mechanism via the ubiquitin-proteasome system.[2]
Comparison of Orthogonal Validation Methods
A multi-faceted validation approach provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[2] The choice of methods depends on the stage of drug development, the specific questions being asked, and available resources. Key parameters often used to quantify PROTAC efficacy include DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum degradation observed).[1][5]
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blotting | Immuno-detection of target protein levels in cell lysates.[1] | Low to Medium | Widely accessible, provides information on protein size, relatively low cost.[1][8] | Semi-quantitative, lower throughput, dependent on antibody quality.[1][8][9] |
| ELISA | Antibody-based detection and quantification of a target protein in a plate format.[4][10] | Medium to High | High sensitivity, good for quantification, higher throughput than Western Blot.[4] | Requires specific antibody pairs, can have matrix effects.[4] |
| Mass Spectrometry (Proteomics) | Unbiased, global identification and quantification of thousands of proteins.[2][4] | Low | Gold standard for selectivity, confirms on-target effects, discovers off-targets.[2][11] | Requires specialized equipment and expertise, complex data analysis.[11] |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies.[8][12] | High | High-throughput, provides single-cell resolution, can quantify cell surface and intracellular proteins.[12][13] | Can be complex to set up, requires high-quality antibodies.[8] |
| Immunofluorescence (IF) | Visualizes subcellular localization and abundance of a target protein using fluorescent antibodies.[2] | Low to Medium | Provides spatial and morphological context, qualitative and quantitative.[2][9] | Lower throughput, quantification can be complex.[9] |
| Reporter Assays (e.g., HiBiT, NanoBRET) | Genetically encoded tags (e.g., luciferase) fused to the target protein allow for quantification via luminescence or BRET.[14][15] | High | Real-time kinetics in live cells, high sensitivity, suitable for screening.[14] | Requires genetic modification of cells, potential for tag interference.[14] |
Quantitative Data Summary
To illustrate how data from these orthogonal methods compare, the following table presents representative data for a hypothetical BRD4-degrading PROTAC.
| Assay Method | Quantitative Readout | Value | Timepoint | Cell Line |
| Western Blot | DC₅₀ | 15 nM | 18 h | 293T |
| Dₘₐₓ | ~95% | 18 h | 293T | |
| ELISA | DC₅₀ | 12 nM | 18 h | 293T |
| Dₘₐₓ | 97% | 18 h | 293T | |
| Mass Spectrometry | % Degradation @ 1 µM | 98% (BRD4) | 18 h | 293T |
| Off-Targets | BRD2, BRD3 | 18 h | 293T | |
| Flow Cytometry | DC₅₀ | 18 nM | 6 h | Human PBMCs |
| % BRD4+ Cells | 9% of Vehicle | 6 h | Human PBMCs | |
| HiBiT Reporter Assay | DC₅₀ | 10 nM | 18 h | HEK293 |
| Dₘₐₓ | >99% | 18 h | HEK293 |
Data is representative and compiled for illustrative purposes based on typical outcomes for potent degraders.[13][16]
Experimental and Analytical Workflow
A comprehensive validation strategy involves multiple stages, from initial cell treatment to data analysis and interpretation using a combination of orthogonal methods.
Caption: Experimental workflow for protein degradation validation.[3]
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable experimental outcomes.[3] Below are representative protocols for key orthogonal validation methods.
Western Blotting for PROTAC Validation
This protocol details the steps for validating the degradation of a target protein using the traditional Western blotting technique.[3][5]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[5] Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC.[3] Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
-
Cell Lysis and Protein Quantification: After incubation, wash cells twice with ice-cold PBS.[17] Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18] Scrape the cells and transfer the lysate to a microcentrifuge tube.[17] Centrifuge to pellet cell debris and collect the supernatant.[17] Quantify the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[3][18]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[18] Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5][17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[17][18] Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[2][17] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][17]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[1] Quantify band intensities using densitometry software.[1][2] Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.[1][2] Calculate the percentage of degradation relative to the vehicle control.[2]
Mass Spectrometry-Based Proteomics for PROTAC Validation
This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling for relative quantification of protein abundance following PROTAC treatment.[3][11]
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency.[3] Treat cells with the PROTAC at various concentrations and for different time points. A vehicle-only control (e.g., DMSO) must be included.[3]
-
Sample Preparation and Digestion: Lyse cells, and quantify the total protein concentration using a BCA assay.[16] Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.[3] Digest the proteins into peptides overnight using trypsin.[3]
-
TMT Labeling and Sample Pooling: Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[3] Combine the TMT-labeled samples into a single tube and clean up the pooled sample.[3]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[19] Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[3]
-
Data Analysis: Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).[3] Identify peptides and proteins by searching the data against a relevant protein database.[3] Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[3] Perform statistical analysis to identify proteins that are significantly down-regulated upon PROTAC treatment.[3]
Flow Cytometry for Intracellular Protein Degradation
This protocol allows for the quantification of intracellular protein levels on a single-cell basis.[12][13]
-
Cell Treatment: Treat cells in suspension or adherent cells (which are later detached) with a range of PROTAC concentrations and a vehicle control for the desired time.
-
Fixation and Permeabilization: Harvest the cells and wash with PBS. Fix the cells using a suitable fixation buffer (e.g., 4% paraformaldehyde). Permeabilize the cells with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 or saponin) to allow the antibody to access intracellular targets.[20]
-
Immunostaining: Incubate the permeabilized cells with a fluorescently labeled primary antibody against the protein of interest.[20] Alternatively, use an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer, acquiring data for tens of thousands of single-cell events.
-
Data Analysis: Gate the cell population of interest and quantify the median fluorescence intensity (MFI) for the target protein in each sample. Normalize the MFI of treated samples to the vehicle control to determine the percentage of remaining protein.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative determination of a target protein in cell lysates.[10]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein. Incubate overnight at 4°C. Wash the plate.[21]
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[20]
-
Sample Incubation: Prepare cell lysates from PROTAC-treated and control cells as described for Western Blotting. Add diluted cell lysates to the wells and incubate for 2 hours at room temperature to allow the target protein to bind to the capture antibody.[20][21]
-
Detection: Wash the plate. Add a detection antibody (specific to a different epitope on the target protein) that is conjugated to an enzyme like HRP. Incubate for 2 hours.[21]
-
Signal Development and Measurement: Wash the plate thoroughly. Add a substrate (e.g., TMB for HRP) that is converted by the enzyme to produce a colorimetric signal.[20] Stop the reaction and measure the absorbance using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of the recombinant target protein. Calculate the concentration of the target protein in the cell lysates and determine the percentage of degradation relative to the vehicle control.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[1][18]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control.[1] Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[1][18]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads, overnight at 4°C.[1][18]
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding.[18] Elute the bound proteins from the beads.[18]
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increased signal for the co-immunoprecipitated partner in the PROTAC-treated sample confirms ternary complex formation.[1][18]
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics.[4] While Western blotting remains a valuable and accessible tool, a comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1][3][4] Mass spectrometry-based proteomics offers an unparalleled depth of analysis for selectivity, while higher-throughput methods like flow cytometry and reporter assays are invaluable for screening and kinetic studies.[3][14] By employing a strategic combination of these techniques, researchers can confidently characterize the activity of their PROTACs, paving the way for the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ELISAに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 12. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Degradation and PROTACs [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. assaybiotechnology.com [assaybiotechnology.com]
Benchmarking "Lenalidomide 4'-alkyl-C5-azide" against commercially available E3 ligase linkers
In the rapidly evolving field of targeted protein degradation (TPD), the selection of an appropriate E3 ligase linker is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive benchmark of "Lenalidomide 4'-alkyl-C5-azide" against other commercially available E3 ligase linkers. By presenting quantitative performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information for the rational design of novel protein degraders.
"this compound" is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, designed for the facile synthesis of PROTACs.[1][2][3][4] The inclusion of a C5-alkyl-azide linker provides a versatile handle for conjugation to a target protein ligand via click chemistry, a highly efficient and bioorthogonal reaction.[5][6] This approach offers a streamlined method for the construction of PROTAC libraries for subsequent screening and optimization.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. Key parameters for evaluating performance are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The binding affinity of the E3 ligase ligand to its target is also a crucial factor in the formation of a stable ternary complex.
While specific head-to-head comparative data for PROTACs synthesized with "this compound" is not extensively available in the public domain, the following tables present representative data for PROTACs developed using Lenalidomide, Thalidomide, and Pomalidomide-based linkers, as well as ligands for the von Hippel-Lindau (VHL) E3 ligase. This allows for an informed estimation of the potential performance of "this compound" in a PROTAC construct.
Table 1: Representative Performance Data for CRBN-Based PROTACs
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide-based (Hypothetical) | BRD4 | HEK293 | 15 | >90 | N/A |
| Pomalidomide-based | BRD4 | Jurkat | < 1 | >95 | [7] |
| Thalidomide-based | BTK | MOLM-14 | 8 | >95 | [8] |
| Pomalidomide-based | EGFR | A549 | 32.9 | 96 | [9] |
| Lenalidomide-derivative | IKZF1 | MM1.S | <100 | >90 | [10] |
Table 2: Representative Performance Data for VHL-Based PROTACs
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VH032-based | SMARCA2 | MOLM-14 | 1.1 | 98 | [11] |
| VHL Ligand 8-based | BRD4 | HeLa | 2 | >95 | [12] |
| VHL-based | ERα | MCF-7 | 1.8 | >90 | [13] |
| VHL-based | EGFR L858R | HCC-827 | 5.0 | >90 | [13] |
Table 3: Binding Affinities of E3 Ligase Ligands
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Measurement Method | Reference |
| Lenalidomide | CRBN | 0.64 µM | Isothermal Titration Calorimetry | [14] |
| Pomalidomide | CRBN | 0.4 µM | IC50 | [15] |
| Thalidomide | CRBN | 1.282 µM | IC50 | [15] |
| VH032 | VHL | 185 nM | Not Specified | [16] |
Signaling Pathways and Experimental Workflows
To understand the context in which "this compound" operates, it is essential to visualize the underlying biological pathways and the experimental procedures used for its evaluation.
Caption: Mechanism of action of a PROTAC utilizing this compound.
The diagram above illustrates how a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein by bringing it into proximity with the CRBN E3 ligase.
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
This workflow outlines the key steps from the synthesis of a PROTAC using "this compound" to its functional characterization.
Caption: Logical framework for comparing E3 ligase linkers based on key performance metrics.
This diagram illustrates the parameters used to benchmark the performance of different E3 ligase linkers, including "this compound".
Experimental Protocols
To ensure the reproducibility and accurate interpretation of performance data, standardized experimental protocols are essential.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
HiBiT Assay for Protein Degradation
Objective: To quantify target protein degradation in real-time in living cells.
Methodology:
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Cell Plating: Seed the HiBiT-tagged cells in a 96-well white plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate for the desired time course.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate, directly to the wells. This lyses the cells and allows the LgBiT protein to bind to the HiBiT tag, generating a luminescent signal.
-
Measurement: Read the luminescence on a plate luminometer.
-
Data Analysis: A decrease in the luminescent signal corresponds to the degradation of the HiBiT-tagged protein. Normalize the signal to a vehicle control and calculate the DC50 and Dmax values.[7][17]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinity and kinetics of the PROTAC to the E3 ligase and the formation of the ternary complex.
Methodology:
-
Immobilization: Immobilize the purified CRBN E3 ligase complex onto an SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the chip to measure the binding affinity (Kd) to CRBN.
-
Ternary Complex Analysis: Pre-incubate a fixed, saturating concentration of the purified target protein with a series of concentrations of the PROTAC. Flow these mixtures over the immobilized CRBN.
-
Data Analysis: An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex. Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.
Conclusion
"this compound" represents a valuable tool for the construction of PROTACs targeting the degradation of a wide range of proteins. Its design allows for a straightforward and efficient conjugation to target protein ligands via click chemistry. Based on the performance of other Lenalidomide and immunomodulatory drug-based PROTACs, it is anticipated that PROTACs synthesized with this linker will exhibit potent and efficacious degradation of target proteins. However, as the performance of a PROTAC is highly dependent on the specific target protein and the overall structure of the molecule, empirical validation through the experimental protocols outlined in this guide is essential for the successful development of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesensors.com [lifesensors.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Lenalidomide 4'-alkyl-C5-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Lenalidomide 4'-alkyl-C5-azide. Adherence to these procedures is vital to ensure laboratory safety and regulatory compliance. This compound, a functionalized cereblon ligand for PROTAC development, contains a terminal azide (B81097) group, which presents specific hazards requiring dedicated disposal protocols.
Core Safety & Handling Principles
Organic azides are energetic compounds that can be sensitive to shock, heat, friction, and light, potentially leading to explosive decomposition.[1][2] The azide functional group is classified as an "explosophore," and its presence in a molecule warrants careful handling and disposal.[1] Lenalidomide itself is a known teratogen and can cause organ damage with prolonged exposure.[3][4] Therefore, a dual approach to safety, addressing both the azide and the cytotoxic potential, is mandatory.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).[5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Avoid Contamination: Do not allow the compound to come into contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Metal Spatulas: Avoid using metal spatulas or other metal instruments to handle organic azides to prevent the formation of shock-sensitive metal azides.[1][6]
-
Storage: Store this compound at recommended temperatures (typically -20°C) and protect it from light.[8]
Quantitative Hazard Data Summary
For a clear understanding of the primary hazards associated with the components of this compound, the following table summarizes key hazard information for the parent compound, Lenalidomide, and the azide functional group.
| Hazard Category | Lenalidomide | Azide Functional Group |
| Primary Physical Hazard | Not considered a fire or explosion hazard under normal conditions. | Potentially explosive; sensitive to shock, heat, friction, and light.[2] |
| Primary Health Hazard | May damage fertility or the unborn child; Causes damage to organs through prolonged or repeated exposure.[3][4] | The azide ion has a toxicity similar to the cyanide ion.[2] |
| Incompatibilities | Oxidizing agents.[3] | Acids (forms hydrazoic acid), heavy metals (forms explosive salts), halogenated solvents (can form explosive di- and tri-azidomethane).[1][2] |
Experimental Protocol: Deactivation of the Azide Group
Prior to disposal, the azide group in this compound should be chemically converted to a more stable functional group, such as an amine. The Staudinger reaction is a common and effective method for this transformation.
Materials:
-
This compound waste solution (in an appropriate organic solvent like THF or a mixture of THF/water).
-
Triphenylphosphine (B44618) (PPh₃).
-
Water.
-
Stir plate and stir bar.
-
Appropriate reaction vessel.
Procedure:
-
Reaction Setup: In a chemical fume hood, place the waste solution containing this compound in a suitable reaction vessel equipped with a stir bar.
-
Addition of Triphenylphosphine: For each equivalent of the azide, slowly add 1.1 to 1.5 equivalents of triphenylphosphine to the stirring solution at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Hydrolysis: After the initial reaction has subsided (cessation of gas evolution), add an excess of water to the reaction mixture to hydrolyze the resulting aza-ylide to the corresponding amine and triphenylphosphine oxide.
-
Reaction Completion: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure complete conversion of the azide.
-
Verification (Optional but Recommended): If possible, use a suitable analytical method (e.g., TLC, LC-MS) to confirm the disappearance of the starting azide.
-
Waste Collection: The resulting deactivated waste stream, now containing the amine derivative, should be collected in a properly labeled hazardous waste container.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
References
Personal protective equipment for handling Lenalidomide 4'-alkyl-C5-azide
Hazard Identification and Immediate Precautions
Lenalidomide (B1683929) is a thalidomide (B1683933) analog and is considered a probable human developmental toxicant, with the potential to cause severe birth defects or embryo-fetal death.[1][2] It is also suspected of causing cancer and can cause damage to the hematopoietic system through prolonged or repeated exposure.[1] The azide (B81097) functional group, while attached to a large organic molecule, should be handled with an awareness of the potential hazards associated with azides.
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes.[4] Remove contaminated clothing and seek medical attention if irritation or other symptoms occur.[4][5]
-
Eye Contact: Flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4][5] Seek immediate medical attention.[5]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of this compound, stringent engineering controls and a comprehensive PPE protocol are mandatory to prevent exposure.[4][6]
Engineering Controls:
-
All handling of solid or powdered forms of Lenalidomide 4'-alkyl-C5-azide must be conducted in a certified chemical fume hood, a glove box, or another suitable ventilated enclosure.[3][4][6]
-
Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[4]
Personal Protective Equipment Summary:
| Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or N100 respirator. | To prevent inhalation of airborne powder or aerosols.[7] A fit-tested respirator is strongly recommended.[7] |
| Hand Protection | Double gloves (two pairs of nitrile or other impervious gloves). | To prevent skin contact.[1] Gloves must be inspected before use and disposed of after handling.[3] A study on Lenalidomide confirmed that nitrile, PVC, latex, and polyethylene (B3416737) gloves showed no permeability.[8] |
| Eye/Face Protection | Safety glasses with side shields conforming to EN166 or NIOSH standards. A full-face shield may be required for splash hazards. | To protect eyes from dust particles and splashes.[3][6] |
| Skin and Body Protection | A dedicated lab coat, fully buttoned. Consider disposable gowns or coveralls for extensive handling. | To protect skin and personal clothing from contamination.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, documented protocol is essential for minimizing exposure risk.
Step 1: Preparation and Weighing
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Cover the work surface with disposable absorbent bench paper.
-
Don all required PPE as detailed in the table above.
-
Carefully weigh the required amount of the compound. Avoid creating dust. If capsules are broken or crushed, do not raise dust.[1]
-
Clean any spills on the balance immediately using a damp cloth or towel to prevent dust from becoming airborne.[1]
Step 2: Dissolution and Use
-
Add solvent to the solid compound slowly to avoid splashing.
-
If the material is suspended in an organic solvent, ensure gloves provide protection against that specific solvent.[1]
-
Keep the container tightly closed when not in use.[4]
Step 3: Accidental Spill Cleanup
-
Wearing full PPE, cover the spill with absorbent material.[1]
-
For powdered spills, gently place a damp cloth or towel over the area to minimize dust generation before cleaning.[1]
-
Collect the contaminated material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[6]
-
Decontaminate the spill area twice with an appropriate cleaning agent.[1]
-
Place all cleaning materials into the hazardous waste container.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All contaminated items, including gloves, bench paper, pipette tips, and empty vials, must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound must be collected in a designated, leak-proof hazardous waste container. Do not pour this waste down the drain.[1]
Disposal Procedure:
-
Dispose of all waste containing this material through a licensed chemical waste incinerator or an approved hazardous waste disposal facility.[1]
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal.[1][3]
-
For unused medication in a non-laboratory setting, drug take-back programs are the safest option.[9] If unavailable, mix the material (do not crush capsules) with an unappealing substance like cat litter or coffee grounds, place it in a sealed bag, and dispose of it in household trash.[9][10]
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dimi.unige.it [dimi.unige.it]
- 5. ubpbio.com [ubpbio.com]
- 6. viatris.com [viatris.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contamination of lenalidomide on blister packages after administration and its exposure countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncolink.org [oncolink.org]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
